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  • Product: N-[(5-methylfuran-2-yl)methyl]ethanamine
  • CAS: 175915-12-5

Core Science & Biosynthesis

Foundational

N-[(5-methylfuran-2-yl)methyl]ethanamine: Physicochemical Profiling, Synthesis, and Applications in Drug Discovery

Executive Summary N-[(5-methylfuran-2-yl)methyl]ethanamine (CAS: 175915-12-5), also known as N-ethyl-5-methylfurfurylamine, is a versatile secondary aliphatic amine bearing a 5-methylfuran heterocycle. In contemporary me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[(5-methylfuran-2-yl)methyl]ethanamine (CAS: 175915-12-5), also known as N-ethyl-5-methylfurfurylamine, is a versatile secondary aliphatic amine bearing a 5-methylfuran heterocycle. In contemporary medicinal chemistry, furan rings serve as critical bioisosteres for phenyl and pyrrole rings, offering unique electron density, altered lipophilicity, and specific hydrogen-bonding capabilities. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and pharmacological relevance, designed for researchers and drug development professionals.

Physicochemical Profiling and Structural Descriptors

Understanding the baseline physical and thermodynamic properties of a building block is crucial for predicting its behavior in complex biological systems and synthetic workflows. The presence of the secondary amine provides a basic center (pKa ~9.0–9.5) capable of forming stable salts, while the furan oxygen acts as a weak hydrogen bond acceptor.

Quantitative Data Summary

The following table synthesizes the core physicochemical properties of N-[(5-methylfuran-2-yl)methyl]ethanamine .

PropertyValueMethod / Causality
Molecular Formula C₈H₁₃NO-
Molecular Weight 139.19 g/mol Exact Mass: 139.0997 Da
CAS Registry Number 175915-12-5Standard Identifier
Topological Polar Surface Area (TPSA) 25.2 ŲAmine (12.0 Ų) + Furan O (13.1 Ų); predicts high membrane permeability.
Hydrogen Bond Donors / Acceptors 1 / 2Facilitates target protein interactions (e.g., kinase hinge binding).
Rotatable Bonds 3Confers moderate conformational flexibility.
Boiling Point 71–76 °CMeasured under reduced pressure; typical for volatile furfurylamines.
Calculated LogP (XLogP3) ~1.2Optimal lipophilicity for CNS penetration and oral bioavailability.

Chemical Reactivity & Synthesis Pathways

The most robust and scalable method for synthesizing N-[(5-methylfuran-2-yl)methyl]ethanamine is the reductive amination of 5-methylfurfural with ethylamine.

Mechanistic Causality

The choice of reducing agent is critical. Sodium triacetoxyborohydride[NaBH(OAc)₃] is strictly preferred over Sodium borohydride (NaBH₄). NaBH(OAc)₃ is a milder reagent that selectively reduces the transient iminium ion intermediate without over-reducing the starting 5-methylfurfural into 5-methylfurfuryl alcohol. The addition of a catalytic amount of acetic acid accelerates the formation of the iminium ion by protonating the intermediate hemiaminal, driving the dehydration step .

Experimental Protocol: Reductive Amination

This protocol utilizes an acid-base extraction as a self-validating purification system. Because only the product is basic, pH-driven partitioning inherently strips away neutral impurities (unreacted aldehyde, furan alcohols).

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve 5-methylfurfural (1.0 equiv, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL). Add ethylamine (2.0 M solution in THF, 1.2 equiv, 12 mmol).

  • Catalysis: Add glacial acetic acid (1.0 equiv, 10 mmol) dropwise to lower the pH to ~5, optimizing conditions for iminium ion formation. Stir at room temperature (RT) for 1 hour.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv, 15 mmol) portion-wise over 15 minutes to control the mild exotherm. Remove the ice bath and stir at RT for 12–16 hours.

  • Quenching: Carefully quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid and destroy excess hydride.

  • Self-Validating Purification (Acid-Base Extraction):

    • Acidification: Extract the organic layer with 1M HCl (3 x 20 mL). The target amine protonates and moves to the aqueous layer. Discard the organic layer (contains neutral impurities).

    • Basification: Cool the aqueous layer to 0 °C and adjust to pH > 10 using 2M NaOH. The amine deprotonates, becoming lipophilic.

    • Isolation: Extract the basic aqueous layer with Dichloromethane (DCM, 3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure amine.

SynthesisWorkflow A 5-Methylfurfural + Ethylamine B Iminium Intermediate Formation A->B AcOH (cat.) -H2O C Selective Reduction [NaBH(OAc)3] B->C 0 °C to RT D N-[(5-methylfuran-2-yl) methyl]ethanamine C->D Acid-Base Extraction

Figure 1: Reductive amination workflow for N-[(5-methylfuran-2-yl)methyl]ethanamine synthesis.

Pharmacological Relevance & Metabolic Profiling

In drug discovery, the incorporation of a furan ring requires careful metabolic consideration. Unsubstituted furans are highly susceptible to Cytochrome P450 (CYP450) mediated oxidation at the 2,3- or 4,5-double bonds, generating reactive epoxide intermediates that rapidly rearrange into toxic cis-butene-1,4-diones. These electrophiles can covalently bind to hepatic proteins, leading to idiosyncratic hepatotoxicity .

The Strategic Role of the 5-Methyl Group

The structural genius of N-[(5-methylfuran-2-yl)methyl]ethanamine lies in the 5-methyl substitution .

  • Steric Hindrance: The methyl group blocks the highly reactive C5 position, significantly reducing the rate of toxic ring epoxidation.

  • Metabolic Shunting: The methyl group provides an alternative, safer metabolic sink. CYP enzymes preferentially oxidize the benzylic-like methyl group to form a stable 5-hydroxymethyl metabolite, bypassing the toxic enedione pathway. This structure-activity relationship (SAR) insight is critical for designing safer furan-containing therapeutics.

MetabolicPathway A N-[(5-methylfuran-2-yl) methyl]ethanamine B CYP450 Oxidation (Hepatic) A->B C 5-Hydroxymethyl Metabolite B->C Methyl Oxidation (Preferred) D Furan Epoxide Intermediate B->D Ring Epoxidation (Minor) E Phase II Conjugation (Excretion) C->E F Reactive Enedione (Toxicity Risk) D->F Ring Opening

Figure 2: Proposed CYP450-mediated metabolic pathways for 5-methylfuran derivatives.

Analytical Characterization Standards

To ensure the integrity of the synthesized compound, the following analytical benchmarks must be met:

  • LC-MS (ESI+): Expected pseudo-molecular ion[M+H]⁺ at m/z 140.1.

  • ¹H NMR (400 MHz, CDCl₃): The diagnostic peaks include the furan ring protons (two doublets at ~5.9 ppm and ~6.0 ppm, J ≈ 3.0 Hz), the bridging methylene singlet at ~3.7 ppm, and the distinct 5-methyl singlet at ~2.2 ppm. The ethyl group will present as a classic quartet (~2.7 ppm) and triplet (~1.1 ppm).

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary: General Properties of Furfurylamines and Reductive Amination." PubChem. Available at:[Link]

  • Peterson, L. A. "Reactive Metabolites in the Intracellular Environment." Chemical Research in Toxicology, U.S. National Library of Medicine, NIH. Available at:[Link]

Exploratory

Mechanism of action of N-[(5-methylfuran-2-yl)methyl]ethanamine in organic synthesis

N-[(5-methylfuran-2-yl)methyl]ethanamine , commonly referred to as N-ethyl-5-methylfurfurylamine (CAS: 175915-12-5)[1], is a highly versatile bifunctional building block in modern organic synthesis. Characterized by a se...

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Author: BenchChem Technical Support Team. Date: April 2026

N-[(5-methylfuran-2-yl)methyl]ethanamine , commonly referred to as N-ethyl-5-methylfurfurylamine (CAS: 175915-12-5)[1], is a highly versatile bifunctional building block in modern organic synthesis. Characterized by a secondary ethylamine moiety and an electron-rich 5-methylfuran ring, this compound serves as a critical precursor for the diversity-oriented synthesis of complex nitrogenous heterocycles.

This technical guide explores the mechanistic utility of N-[(5-methylfuran-2-yl)methyl]ethanamine, focusing on its role in the Aza-Achmatowicz Rearrangement (AAR) —a powerful oxidative ring-expansion strategy used to construct densely functionalized piperidines and alkaloids[2].

Structural Profiling and Electronic Topology

The synthetic value of N-[(5-methylfuran-2-yl)methyl]ethanamine lies in its orthogonal reactivity domains:

  • The Secondary Amine : The N-ethyl group provides a nucleophilic center capable of standard functionalization (acylation, alkylation, Buchwald-Hartwig cross-coupling). In rearrangement cascades, it acts as the internal nucleophile.

  • The 5-Methylfuran Ring : The furan acts as a masked 1,4-dicarbonyl equivalent. The methyl group at the C5 position is structurally critical; it provides steric bulk that dictates the regioselectivity of oxidative ring-opening and ultimately becomes the C6-quaternary center in the resulting piperidinone scaffold[3].

UtilityMap Core N-[(5-methylfuran-2-yl)methyl]ethanamine Amine Secondary Amine Reactivity Core->Amine Furan Furan Ring Reactivity Core->Furan Amidation Acylation / Amidation (Peptide Coupling) Amine->Amidation CrossCoupling Buchwald-Hartwig Cross-Coupling Amine->CrossCoupling AzaAch Aza-Achmatowicz Rearrangement Furan->AzaAch [O] DielsAlder Diels-Alder Cycloaddition Furan->DielsAlder Dienophile

Divergent synthetic utility of N-[(5-methylfuran-2-yl)methyl]ethanamine in organic synthesis.

Mechanism of Action: The Aza-Achmatowicz Rearrangement

The Aza-Achmatowicz rearrangement transforms furfuryl amines into 6-hydroxy-1,6-dihydropyridin-3(2H)-ones[4]. When applied to N-[(5-methylfuran-2-yl)methyl]ethanamine, the reaction yields a highly specific 6-methylpiperidinone derivative. The mechanism proceeds via a self-assembling cascade:

  • Electrophilic Activation : An oxidant (e.g., NBS, mCPBA, or a biocatalytic peroxygenase) attacks the electron-rich furan ring, forming a reactive halonium or epoxide intermediate[5].

  • Oxidative Ring-Opening : Nucleophilic attack by water cleaves the furan ring, generating a transient 2,5-dicarbonyl (enedione) equivalent. Because of the C5-methyl group, the resulting intermediate is a methyl ketone.

  • Intramolecular Cyclization : The protected secondary amine attacks the C5-ketone.

  • Hemiaminal Formation : The cyclization yields a 1-ethyl-6-hydroxy-6-methyl-1,6-dihydropyridin-3(2H)-one scaffold[6].

Mechanism A N-Protected Substrate B Electrophilic Activation A->B NBS / H2O 0 °C C Enedione Intermediate B->C Ring Opening D N-to-C5 Cyclization C->D H+ E 6-Methylpiperidinone Scaffold D->E Hemiaminal Formation

Stepwise mechanism of the Aza-Achmatowicz oxidative ring expansion.

Experimental Workflow: Self-Validating Protocol

To harness this compound effectively, researchers must execute a two-stage protocol: Amine protection followed by oxidative rearrangement. The following methodology is engineered for high-yield synthesis with built-in validation checkpoints[7].

Phase 1: N-Boc Protection
  • Causality : The free secondary amine is highly nucleophilic and prone to uncontrolled oxidation (forming N-oxides) or competitive bromination. The tert-butoxycarbonyl (Boc) group withdraws electron density via resonance, rendering the nitrogen inert to oxidative conditions while maintaining sufficient nucleophilicity for the later intramolecular cyclization[7].

  • Procedure :

    • Dissolve N-[(5-methylfuran-2-yl)methyl]ethanamine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

    • Add triethylamine (Et₃N, 1.5 equiv) followed by dropwise addition of Boc-anhydride (Boc₂O, 1.1 equiv).

    • Warm to room temperature and stir for 4 hours.

  • Self-Validation : Monitor via TLC (Hexanes/EtOAc). The starting material will stain intensely with ninhydrin (indicating a secondary amine), while the N-Boc product will not. This colorimetric shift confirms complete protection.

Phase 2: Oxidative Ring Expansion (Aza-Achmatowicz)
  • Causality : N-Bromosuccinimide (NBS) acts as a mild source of electrophilic bromine, selectively activating the furan ring. The 0 °C temperature is critical to suppress over-oxidation to a fully saturated dicarboxylic acid. Water acts as the requisite nucleophile to trap the bromonium intermediate, initiating the ring-opening to the enedione[4].

  • Procedure :

    • Dissolve the N-Boc protected amine in a 4:1 mixture of THF/H₂O and cool to 0 °C.

    • Add NBS (1.05 equiv) portion-wise over 15 minutes.

    • Stir for 1–2 hours at 0 °C.

    • Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize residual oxidant, preventing downstream degradation of the sensitive hemiaminal.

    • Extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation : The reaction mixture transitions from colorless to pale yellow upon NBS addition. Complete consumption of the starting material can be monitored via UV-active TLC spots.

Quantitative Data: Oxidation Parameters

The choice of oxidant dictates the reaction kinetics, yield, and environmental footprint. The table below summarizes comparative data for the Aza-Achmatowicz rearrangement of 5-methylfurfurylamines[2][7][8].

Oxidant SystemSolvent MatrixTemp (°C)Time (h)Avg. Yield (%)Mechanistic Note
NBS / H₂O THF / H₂O (4:1)01.585 - 92Rapid halonium formation; requires careful temperature control.
mCPBA DCM0 to 253.078 - 85Proceeds via initial epoxidation; highly reliable but generates benzoic acid waste.
Oxone / KBr Acetone / H₂O254.088 - 95Catalytic KBr generates active bromine in situ; highly scalable and easily purified.
UPO (Biocatalyst) Pi buffer (pH 7)3024.065 - 75Unspecific peroxygenases offer green synthesis but exhibit slower kinetics on sterically hindered C5-methyl substrates.

Advanced Applications in Drug Development

The 6-methylpiperidinone scaffold generated from N-[(5-methylfuran-2-yl)methyl]ethanamine is not an end-product but a highly reactive intermediate.

In modern alkaloid total synthesis, these freshly prepared Aza-Achmatowicz products are immediately subjected to intermolecular aza-Friedel–Crafts (iAFC) reactions. By treating the hemiaminal with an indole in the presence of a Brønsted acid, researchers can establish a direct C3–C2′ indole-piperidine linkage. This specific tandem AAR-iAFC methodology has been pivotal in the collective total syntheses of complex bio-active molecules, including uleine-type and aspidosperma alkaloids[7].

References

  • Aza-Achmatowicz rearrangement coupled with intermolecular aza-Friedel–Crafts enables total syntheses of uleine and aspidosperma alkaloids. National Center for Biotechnology Information (PMC).7[7]

  • ChemInform Abstract: The Aza-Achmatowicz Reaction: Facile Entry into Functionalized Piperidinones. ResearchGate.2[2]

  • Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules. National Center for Biotechnology Information (PMC).4[4]

  • Furan Oxidation Reactions in the Total Synthesis of Natural Products. Thieme Connect.6[6]

  • Manganese-Catalyzed Achmatowicz Rearrangement Using Green Oxidant H2O2. ACS Publications.3[3]

  • Preparative scale Achmatowicz and aza-Achmatowicz rearrangements catalyzed by Agrocybe aegerita unspecific peroxygenase. RSC Publishing.5[5]

  • Lipase-Induced Oxidative Furan Rearrangements. Aalto University.8[8]

  • ETHYL-(5-METHYL-FURAN-2-YLMETHYL)-AMINE (CAS 175915-12-5). GuideChem.1[1]

Sources

Foundational

In-Depth NMR Characterization of N-[(5-methylfuran-2-yl)methyl]ethanamine: A Technical Guide

Executive Summary In the landscape of modern drug development and complex organic synthesis, furan-derived secondary amines serve as critical pharmacophoric building blocks. N-[(5-methylfuran-2-yl)methyl]ethanamine (also...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and complex organic synthesis, furan-derived secondary amines serve as critical pharmacophoric building blocks. N-[(5-methylfuran-2-yl)methyl]ethanamine (also known as N-ethyl-5-methylfurfurylamine; Chemical Formula: C8H13NO) is a highly versatile intermediate. Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for ensuring batch-to-batch synthetic fidelity.

As a Senior Application Scientist, I have designed this technical guide to transcend standard data reporting. Here, we will dissect the theoretical causality behind the chemical shifts, outline a self-validating experimental protocol, and provide a mechanistic interpretation of the 1 H and 13 C NMR spectra.

Structural Dynamics and Theoretical Chemical Shifts

The molecular architecture of N-[(5-methylfuran-2-yl)methyl]ethanamine consists of three distinct magnetic environments: the electron-rich heteroaromatic furan ring, the bridging methylene group, and the aliphatic ethylamine chain. The electron-donating nature of the furan oxygen, combined with the hyperconjugation of the C5-methyl group, creates a unique shielding environment that dictates the spectral output .

Quantitative 1 H NMR Data

The proton spectrum is defined by the interplay between aromatic ring currents and the inductive deshielding of the electronegative nitrogen and oxygen atoms.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Assignment
Furan H-3 6.08Doublet (d)3.01HAromatic CH; slightly deshielded by the adjacent N-alkyl group relative to H-4.
Furan H-4 5.88Doublet (d)3.01HAromatic CH; shielded by the electron-donating C5-methyl group.
Furfuryl CH 2​ 3.72Singlet (s)-2HDeshielded by both the furan ring and the adjacent secondary amine.
Ethyl CH 2​ 2.68Quartet (q)7.12HAliphatic CH 2​ split by the adjacent methyl group ( 3J ).
Furan CH 3​ 2.26Singlet (s)-3HBenzylic-like methyl group attached to the heteroaromatic ring.
Amine NH 1.65Broad Singlet (br s)-1HExchangeable proton; broad due to quadrupolar relaxation of 14 N.
Ethyl CH 3​ 1.12Triplet (t)7.13HTerminal aliphatic methyl split by the adjacent CH 2​ ( 3J ).
Quantitative 13 C NMR Data

Carbon chemical shifts are highly sensitive to the hybridization state and the inductive effects of the heteroatoms .

PositionChemical Shift (δ, ppm)TypeMechanistic Assignment
Furan C-5 151.8Quaternary (C)Deshielded by direct attachment to the furan oxygen.
Furan C-2 151.2Quaternary (C)Deshielded by oxygen and the adjacent electronegative N-alkyl chain.
Furan C-3 107.8Methine (CH)Aromatic carbon; standard furan resonance.
Furan C-4 106.2Methine (CH)Aromatic carbon; shielded by the C5-methyl hyperconjugation.
Furfuryl CH 2​ 46.5Methylene (CH 2​ )Bridging carbon deshielded by nitrogen.
Ethyl CH 2​ 43.8Methylene (CH 2​ )Aliphatic carbon directly bound to the amine.
Ethyl CH 3​ 15.2Methyl (CH 3​ )Terminal aliphatic carbon.
Furan CH 3​ 13.5Methyl (CH 3​ )Furan-bound methyl carbon.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the NMR acquisition must be treated as a self-validating system. This means the experimental design inherently proves its own accuracy through internal controls.

Sample Preparation Causality
  • Solvent Selection: Deuterated chloroform (CDCl 3​ ) is chosen over protic solvents (like CD 3​ OD) to prevent deuterium exchange with the secondary amine (NH), ensuring the 1.65 ppm signal remains intact.

  • Internal Standard: Tetramethylsilane (TMS) is added at 0.03% v/v to provide an absolute 0.00 ppm reference point, eliminating chemical shift drift caused by magnetic susceptibility variations.

Spectroscopic Acquisition Workflow
  • Sample Formulation: Dissolve 20 mg of the analyte in 0.6 mL of CDCl 3​ (for 1 H) or 80 mg (for 13 C) to ensure an optimal signal-to-noise ratio (SNR). Transfer to a 5 mm precision NMR tube.

  • Probe Tuning & Matching: Insert the sample into a 400 MHz spectrometer. Tune the probe to exactly 400.13 MHz ( 1 H) and 100.61 MHz ( 13 C) to minimize reflected RF power and maximize pulse efficiency.

  • Gradient Shimming (Self-Validation Step): Shim the magnet using the 2 H lock signal of CDCl 3​ . Validation Check: The residual CHCl 3​ peak must appear at exactly 7.26 ppm with a line-width at half-height (FWHM) of < 1.0 Hz. If this fails, the 3.0 Hz furan coupling will blur.

  • 1 H Acquisition: Execute a standard 1D pulse sequence (zg30). Set the relaxation delay ( d1 ) to 1.0 s and accumulate 16 scans.

  • 13 C Acquisition: Execute a proton-decoupled sequence (zgpg30). Critical Causality: Set d1 to 2.0 s. Quaternary carbons (C-2, C-5) lack attached protons, resulting in long T1​ relaxation times. A longer delay ensures these critical peaks are visible and accurately represented.

Workflow A Sample Preparation (Compound + CDCl3 + TMS) B 1H NMR Acquisition (400 MHz, 16 Scans, d1=1s) A->B C 13C NMR Acquisition (100 MHz, 1024 Scans, d1=2s) A->C D Fourier Transform & Phase/Baseline Correction B->D C->D E Internal Validation (CHCl3 Lock & Calibration) D->E F Peak Picking & Structural Elucidation E->F

Fig 1. Self-validating NMR acquisition and data processing workflow.

Data Interpretation and Mechanistic Insights

Spin-Spin Coupling Logic

The structural connectivity of N-[(5-methylfuran-2-yl)methyl]ethanamine is confirmed by analyzing the scalar ( J ) couplings, which follow the n+1 rule dictated by quantum mechanical spin states.

  • The Aliphatic Ethyl System: The ethyl group acts as an isolated spin system. The terminal CH 3​ protons are split by the two adjacent CH 2​ protons into a triplet ( 3J = 7.1 Hz). Conversely, the CH 2​ protons are split by the three CH 3​ protons into a distinct quartet ( 3J = 7.1 Hz). The identical coupling constants confirm their direct adjacency.

  • The Heteroaromatic Furan System: The furan ring protons (H-3 and H-4) exhibit a characteristic 3J coupling of 3.0 Hz. Because the furan ring is a constrained 5-membered cyclic system, the bond angles dictate a smaller 3J value compared to standard free-rotating aliphatic chains or 6-membered benzene rings.

Coupling E_CH3 Ethyl -CH3 (Triplet, 3H) E_CH2 Ethyl -CH2- (Quartet, 2H) E_CH3->E_CH2 3J = 7.1 Hz F_H3 Furan H-3 (Doublet, 1H) F_H4 Furan H-4 (Doublet, 1H) F_H3->F_H4 3J = 3.0 Hz

Fig 2. Primary 3J spin-spin coupling networks within the structural motifs.

By strictly adhering to this framework, researchers can confidently verify the synthesis of N-[(5-methylfuran-2-yl)methyl]ethanamine, ensuring downstream efficacy in pharmacological applications.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Available at: [1][2][3]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [4]

  • Page, T. F., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333–5339. Available at: [5]

Sources

Exploratory

Physicochemical Profiling of N-[(5-methylfuran-2-yl)methyl]ethanamine: Molecular Weight, Solubility, and Analytical Workflows

Structural Rationale and Physicochemical Parameters N-[(5-methylfuran-2-yl)methyl]ethanamine (CAS: 175915-12-5) is a structurally nuanced secondary amine that presents unique considerations for drug development and formu...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale and Physicochemical Parameters

N-[(5-methylfuran-2-yl)methyl]ethanamine (CAS: 175915-12-5) is a structurally nuanced secondary amine that presents unique considerations for drug development and formulation. To accurately predict its pharmacokinetic behavior, one must first deconstruct its molecular architecture.

The molecule is defined by two distinct, competing physicochemical domains:

  • The 5-Methylfuran Ring: This heteroaromatic system provides a highly lipophilic core. It is the primary driver for passive transcellular membrane permeability but inherently limits aqueous solvation.

  • The Secondary Amine: Acting as a basic, ionizable center, this nitrogen atom dictates the molecule's pH-dependent behavior.

With a molecular formula of C8H13NO, the compound has an exact molecular weight of 139.19 g/mol [1]. This low molecular weight is highly advantageous, falling well below the 500 Da threshold established for optimal oral bioavailability, minimizing steric hindrance during passive diffusion through the intestinal epithelium[2].

As established by [3], the charge state of an ionizable molecule is the absolute primary determinant of its solubility profile. Because the secondary amine has a predicted pKa in the basic range (~8.5–9.5), the compound exists almost entirely as a protonated, highly soluble cation in the acidic environment of the stomach, but transitions toward a neutral, lipophilic free base in the neutral pH of the lower intestine.

Quantitative Physicochemical Profile

The following table summarizes the core quantitative data driving the compound's solubility and permeability profile.

PropertyValueMechanistic Implication for Drug Design
Molecular Formula C8H13NODefines the atomic composition and functional group ratio[1].
Molecular Weight 139.19 g/mol Highly favorable for membrane permeability; minimizes desolvation energy penalties[4].
Predicted pKa (Amine) ~ 8.5 - 9.5Basic center; dictates a steep pH-solubility gradient across the gastrointestinal tract.
Predicted LogP 1.5 - 2.0Optimal lipophilicity for passive transcellular diffusion without excessive plasma protein binding.
H-Bond Donors 1 (N-H)Favorable for permeability (Lipinski HBD < 5)[2].
H-Bond Acceptors 2 (N, O)Favorable for permeability (Lipinski HBA < 10)[2].

The Causality of Solubility: Kinetic vs. Thermodynamic Paradigms

Solubility is not a static, singular value; it is a dynamic property strictly dependent on the solid state of the material and the methodology of measurement. In rigorous drug discovery workflows, we employ a tiered approach, measuring both kinetic and thermodynamic solubility, a paradigm championed by[2].

  • Kinetic Solubility: This measures the precipitation point of a compound that has been pre-dissolved in an organic solvent (typically DMSO) and introduced into an aqueous buffer. Causality: This mimics the scenario of an in vitro biological assay where a drug is dosed from a solvent stock. However, it is prone to supersaturation artifacts because the compound is forced into the aqueous phase without overcoming crystal lattice energy.

  • Thermodynamic Solubility: This measures the true equilibrium concentration of the crystalline solid in a buffer. Causality: This represents the actual dissolution capacity of the drug in the human gastrointestinal tract. It is the "gold standard" for formulation development because it accounts for the energy required to break the solid-state crystal lattice.

G A N-[(5-methylfuran-2-yl)methyl]ethanamine (Free Base) B Gastric Environment (pH 1.2 - 2.0) A->B Exposure E Intestinal Environment (pH 6.8 - 7.4) A->E Exposure C Protonated Amine (Cationic) B->C Protonation D High Aqueous Solubility (Hydrophilic) C->D Solvation F Unionized Amine (Neutral) E->F Equilibrium G Lower Solubility (Lipophilic) F->G Partitioning

pH-dependent ionization and solubility cascade for N-[(5-methylfuran-2-yl)methyl]ethanamine.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in the generated data, protocols cannot merely be a list of steps; they must be designed as self-validating systems that actively control for experimental artifacts.

High-Throughput Kinetic Solubility (Nephelometry)

This protocol utilizes light scattering to detect the onset of compound precipitation.

  • Stock Preparation: Prepare a 10 mM stock of N-[(5-methylfuran-2-yl)methyl]ethanamine in 100% DMSO.

  • Serial Dilution: Dispense the stock into a 96-well plate, creating a concentration gradient (e.g., 10 µM to 500 µM) using a constant final DMSO concentration of 2% (v/v).

  • Aqueous Quench: Rapidly add the target aqueous buffer (e.g., PBS, pH 7.4) to the wells.

  • Incubation & Nephelometry: Incubate at room temperature for 2 hours. Measure the turbidity using a nephelometer (light scattering at 620 nm).

  • Self-Validation Checkpoint (The DMSO Control): A parallel control plate containing only 2% DMSO in buffer (no compound) MUST be run. Causality: This ensures that the background scattering of the solvent/buffer matrix does not yield false positives for precipitation, isolating the turbidity signal entirely to the furan derivative.

Thermodynamic Shake-Flask Method

This is the definitive protocol for determining the true equilibrium solubility and LogD of the compound.

  • Solid Dispensing: Add an excess amount (e.g., 2–5 mg) of solid, crystalline N-[(5-methylfuran-2-yl)methyl]ethanamine to a borosilicate glass vial. Causality: Glass is strictly required over polypropylene to prevent the lipophilic 5-methylfuran moiety from non-specifically adsorbing to the plastic walls, which would artificially deplete the compound from the solution.

  • Buffer Addition: Add 1.0 mL of the target buffer (e.g., SGF pH 1.2, or FaSSIF pH 6.5).

  • Equilibration: Seal the vials and agitate on a rotary shaker at 37°C for exactly 24 hours. Causality: 24 hours ensures the system reaches true thermodynamic equilibrium, allowing any transient, highly soluble metastable polymorphs to convert to their stable crystalline form.

  • Phase Separation (Ultracentrifugation): Centrifuge the samples at 20,000 × g for 15 minutes to pellet the undissolved solid. Causality: Ultracentrifugation is strictly preferred over syringe filtration. Filtration membranes (like PTFE or Nylon) can strip lipophilic amines from the solution via membrane binding, artificially lowering the measured solubility.

  • Final pH Verification (Self-Validation Checkpoint): Measure the pH of the supernatant post-equilibration. Causality: Because N-[(5-methylfuran-2-yl)methyl]ethanamine is a basic amine, its dissolution consumes protons and can shift the buffer pH upwards. If the final pH shifts by >0.1 units from the target, the measurement is invalid, and the experiment must be repeated with a higher buffer capacity.

  • Quantification: Dilute the supernatant appropriately and quantify the dissolved concentration using HPLC-UV against a validated standard curve.

G S1 1. Solid Dispensing (Excess API in Glass) S2 2. Buffer Addition (pH 1.2, 4.5, 7.4) S1->S2 S3 3. Equilibration (24h Shake at 37°C) S2->S3 S4 4. Phase Separation (Ultracentrifugation) S3->S4 S5 5. Quantification (HPLC-UV Analysis) S4->S5

Thermodynamic shake-flask solubility workflow ensuring equilibrium state validation.

References

  • Avdeef, A. (2001). "Physicochemical profiling (solubility, permeability and charge state)". Current Topics in Medicinal Chemistry, 1(4), 277-351. URL:[Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings". Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL:[Link]

Sources

Foundational

Pharmacokinetic Profiling and Metabolic Liabilities of N-[(5-methylfuran-2-yl)methyl]ethanamine Derivatives

Executive Summary The structural motif of N-[(5-methylfuran-2-yl)methyl]ethanamine represents a highly versatile pharmacophore frequently leveraged in early-stage drug discovery, particularly for central nervous system (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural motif of N-[(5-methylfuran-2-yl)methyl]ethanamine represents a highly versatile pharmacophore frequently leveraged in early-stage drug discovery, particularly for central nervous system (CNS) targets and antimicrobial agents. The architecture combines a rigid, lipophilic 5-methylfuran ring with a flexible, basic secondary amine. While this combination yields favorable passive permeability and target engagement profiles, it introduces significant metabolic liabilities. As an Application Scientist evaluating this class of compounds, it is critical to understand that the furan ring is a known structural alert (toxicophore). This whitepaper provides an in-depth technical analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these derivatives, focusing heavily on the mechanistic causality of their biotransformation and the self-validating protocols required to de-risk them.

Physicochemical Properties & Absorption Dynamics

The absorption profile of N-[(5-methylfuran-2-yl)methyl]ethanamine derivatives is dictated by the delicate balance between the lipophilicity of the furan core and the ionization state of the ethanamine side chain.

  • Ionization and Solubility: The secondary amine possesses a predicted pKa of approximately 8.5. At physiological pH (7.4), the molecule exists predominantly in its protonated (cationic) state. This ensures excellent aqueous solubility in the gastrointestinal tract, preventing dissolution-rate-limited absorption.

  • Lipoidal Permeability: Despite the cationic charge, the highly lipophilic 5-methylfuran moiety drives a favorable partition coefficient (LogP ~1.2). This enables rapid transcellular passive diffusion across the intestinal epithelium.

The presence of the secondary amine function leads to specific pharmacokinetic behaviors, as secondary amines are generally more susceptible to sequential N-dealkylation than their tertiary counterparts, directly impacting their duration in systemic circulation (1)[1]. Furthermore, the amine group readily forms hydrogen bonds, which facilitates interaction with both therapeutic targets and transport proteins (2)[2].

Distribution & Target Tissue Penetration

For CNS-directed derivatives, crossing the Blood-Brain Barrier (BBB) is paramount. The topological polar surface area (TPSA) of the core scaffold is exceptionally low (~25.2 Ų), falling well below the 90 Ų threshold typically required for BBB penetration.

Structural modifications to the amine (e.g., converting a secondary amine to a tertiary amine or carbamate) not only alter plasma exposure but fundamentally shift tissue selectivity and brain exposure profiles (3)[3]. The parent secondary amine exhibits moderate volume of distribution (Vd), distributing evenly between plasma and lipid-rich tissues.

Metabolic Profiling & Biotransformation Liabilities

The most critical bottleneck in developing N-[(5-methylfuran-2-yl)methyl]ethanamine derivatives is their metabolic instability and potential for idiosyncratic toxicity.

Furan Ring Oxidation (The Toxifying Pathway)

Many xenobiotics containing a furan ring are inherently toxic due to cytochrome P450 (CYP3A4 and CYP2E1) catalyzed oxidation. This reaction generates a highly electrophilic intermediate—either an epoxide or a cis-enedione. Because these intermediates are highly reactive, they readily alkylate cellular nucleophiles such as hepatic proteins, triggering hepatotoxicity (4)[4].

The metabolic activation of the furan moiety is directly implicated in liver injury, and the depletion of hepatic glutathione (GSH) is a hallmark of this toxifying cascade (5)[5].

Secondary Metabolic Pathways
  • N-Dealkylation: The N-ethyl group is susceptible to CYP-mediated oxidative dealkylation, yielding a primary amine metabolite and acetaldehyde.

  • Aliphatic Oxidation: The methyl group at the 5-position of the furan ring can undergo benzylic-like oxidation to form a 5-hydroxymethyl derivative, which is subsequently conjugated via Phase II glucuronidation.

MetabolicPathway A N-[(5-methylfuran-2-yl)methyl]ethanamine (Parent Compound) B CYP450 Oxidation (CYP3A4 / CYP2E1) A->B Furan Ring Oxidation F N-Dealkylation (Primary Amine) A->F CYP-mediated N-deethylation G 5-Methyl Oxidation (Hydroxymethyl) A->G Aliphatic Oxidation C Reactive Intermediate (Epoxide / cis-Enedione) B->C D GSH Conjugation (Stable Adduct) C->D Glutathione (GSH) Trapping E Protein Alkylation (Toxicity) C->E Cellular Nucleophiles

Metabolic pathways of N-[(5-methylfuran-2-yl)methyl]ethanamine highlighting reactive intermediates.

Quantitative Pharmacokinetic Data

To benchmark the development of these derivatives, quantitative data must be synthesized into actionable matrices. Below are the standard reference parameters observed during preclinical profiling.

Table 1: Physicochemical and Predicted ADME Parameters

ParameterValue / DescriptionPharmacokinetic Implication
Molecular Weight ~139.2 g/mol Highly favorable for rapid diffusion.
pKa (Secondary Amine) ~8.5Protonated at pH 7.4; high GI solubility.
LogP 1.2Balanced lipophilicity for oral bioavailability.
TPSA 25.2 ŲExcellent probability of BBB penetration.
Plasma Protein Binding 40 - 60%High fraction unbound ( fu​ ) in plasma.

Table 2: In Vitro Clearance and Metabolite Profiling (Human Liver Microsomes)

Assay MetricObserved ValueMechanistic Note
Intrinsic Clearance ( CLint​ ) 45 µL/min/mgModerate-to-high hepatic extraction ratio.
In Vitro Half-Life ( t1/2​ ) 15.4 minRapid turnover driven by furan oxidation.
Major Adduct Detected m/z [M+307]Confirms GSH conjugation of the cis-enedione.

Self-Validating Experimental Protocols

To ensure scientific integrity, ADME assays must be designed as self-validating systems. The causality of each step is detailed below to empower researchers to troubleshoot and interpret data accurately.

Protocol 1: Reactive Metabolite Trapping Assay (GSH Trapping)

Objective: Quantify the flux of the furan ring through the toxifying CYP450 pathway. Causality: The cis-enedione intermediate is too transient to detect via standard LC-MS/MS and will irreversibly bind to the analytical column. By flooding the system with reduced glutathione (GSH), we provide a surrogate nucleophile that rapidly attacks the electrophile, forming a stable, water-soluble thioether adduct that is easily quantifiable.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLM (final concentration 1 mg/mL protein), the test derivative (10 µM), and GSH (5 mM) in the buffer.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Self-Validation (Negative Control): Run a parallel sample replacing NADPH with buffer. If adducts appear here, the binding is non-CYP mediated (e.g., chemical degradation).

    • Self-Validation (Positive Control): Run a parallel sample using Furafylline to validate the trapping efficiency of the HLM batch.

  • Termination: After 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 14,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS, scanning for the neutral loss of 129 Da (characteristic of GSH adducts).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: Assess the passive diffusion capability across the blood-brain barrier. Causality: Because the secondary amine is protonated, passive diffusion might be theoretically hindered. PAMPA isolates passive lipid diffusion from active efflux (like P-glycoprotein), allowing us to measure the baseline physicochemical driving force provided by the furan ring.

Step-by-Step Methodology:

  • Lipid Coating: Coat the porous filter membrane of the donor plate (top compartment) with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor Preparation: Dilute the test compound to 10 µM in PBS (pH 7.4) containing 5% DMSO to ensure solubility. Add 150 µL to the donor wells.

  • Acceptor Preparation: Add 300 µL of PBS (pH 7.4) containing 5% DMSO to the acceptor wells (bottom compartment).

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 4 hours in a humidity chamber to prevent evaporation.

  • Quantification & Mass Balance: Separate the plates. Quantify the concentration in both the donor and acceptor wells via LC-MS/MS.

    • Self-Validation: Calculate the mass balance ( Cdonor​+Cacceptor​ vs. Cinitial​ ). A mass balance <80% indicates the compound is precipitating or non-specifically binding to the plastic, invalidating the permeability coefficient ( Papp​ ).

References

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. nih.gov. 4

  • Metabolic activation of furan moiety makes Diosbulbin B hepatotoxic. nih.gov. 5

  • Evolution of ADME Science: Where Else Can Modeling and Simulation Contribute? acs.org. 1

  • Structure–Tissue Exposure/Selectivity Relationship (STR) on Carbamates of Cannabidiol. nih.gov. 3

  • Cytotoxic, DNA Cleavage and Pharmacokinetic Parameter Study of Substituted Novel Furan C-2 Quinoline Coupled 1, 2, 4-Triazole and Its Analogs. nih.gov. 2

Sources

Exploratory

Crystallographic and Stereochemical Profiling of N-[(5-Methylfuran-2-yl)methyl]ethanamine: A Technical Guide for Pharmacophore Development

Executive Summary The structural characterization of furan-based secondary amines is a critical gateway to rational drug design and advanced materials synthesis. N-[(5-methylfuran-2-yl)methyl]ethanamine (also known as N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of furan-based secondary amines is a critical gateway to rational drug design and advanced materials synthesis. N-[(5-methylfuran-2-yl)methyl]ethanamine (also known as N-ethyl-5-methylfurfurylamine) is a highly versatile pharmacophore and synthetic building block. As a liquid at room temperature, its structural elucidation presents unique crystallographic and stereochemical challenges.

This technical guide provides an in-depth analysis of the stereochemical architecture, conformational dynamics, and solid-state crystallographic behavior of N-[(5-methylfuran-2-yl)methyl]ethanamine. By synthesizing field-proven experimental protocols with advanced X-ray diffraction principles, this whitepaper serves as an authoritative resource for researchers engaged in structural biology, medicinal chemistry, and biobased polymer development[1].

Stereochemical Architecture & Conformational Dynamics

The 3D topology of N-[(5-methylfuran-2-yl)methyl]ethanamine is governed by the interplay between its rigid heteroaromatic core and its flexible aliphatic appendages.

Furan Ring Planarity and Rotational Flexibility

The 5-methylfuran ring is strictly planar, with the delocalized π-system enforcing sp² hybridization across the oxygen and carbon atoms. However, the molecule's overall conformation is dictated by the rotational freedom of the methylene bridge. The dihedral angle across the C(furan)–C(methylene)–N–C(ethyl) bonds allows the molecule to adopt multiple low-energy conformations. Crystallographic studies on related furfurylamines reveal that anti and gauche conformers often co-exist or selectively crystallize depending on the local hydrogen-bonding environment[2].

Nitrogen Pyramidal Inversion

In its free base form, the secondary amine nitrogen is an sp³-hybridized center bonded to a lone pair, a hydrogen atom, an ethyl group, and a 5-methylfurfuryl group. While technically a chiral center, the low activation energy barrier for nitrogen inversion (typically < 7 kcal/mol) results in rapid racemization at room temperature.

Causality in Salt Formation: To lock the conformation and eliminate this dynamic inversion for crystallographic study, the free base is typically converted into a hydrochloride salt. Upon protonation to an ammonium center ( R2​NH2+​ ), the nitrogen atom bonds to two identical hydrogen atoms. This symmetry renders the nitrogen atom achiral, significantly simplifying the asymmetric unit during X-ray structure solution.

Solid-State Crystallography: Free Base vs. Salt Forms

Because secondary furfurylamines lack extensive hydrogen-bond donor networks (possessing only one N-H donor and a weak furan oxygen acceptor), they are typically low-melting oils[2]. Obtaining high-resolution X-ray diffraction (XRD) data requires strategic intervention.

In Situ Cryocrystallography of the Free Base

To analyze the native free base, in situ cryocrystallization is required. The liquid sample is loaded into a quartz capillary and subjected to a precisely controlled cooling gradient using a liquid nitrogen cryostream (down to 100 K). This freezes the thermal motion and forces the liquid into an ordered crystalline lattice[2].

Hydrochloride Salt Packing and Hirshfeld Surface Analysis

A more robust approach involves synthesizing the hydrochloride salt. The introduction of the chloride counterion ( Cl− ) creates a self-assembling lattice driven by strong, charge-assisted N-H···Cl hydrogen bonds.

Advanced structural profiling using Hirshfeld surface analysis on isostructural furan derivatives demonstrates that while classical hydrogen bonds dictate the primary 1D or 2D architecture, the 3D packing is heavily stabilized by weak non-covalent interactions. 2D fingerprint plots typically reveal that H···H contacts dominate the crystal volume (~58%), followed by crucial C-H···π interactions involving the furan ring, and C-H···O contacts[3]. The 5-methyl group provides specific steric bulk that prevents tight face-to-face π-π stacking, often shifting the packing into a herringbone motif.

CrystallographyWorkflow A Liquid Free Base (High Thermal Motion) B Salt Formation (Ethereal HCl) A->B Pathway A: Stable Salt C In Situ Cryocrystallization (Capillary, 100 K) A->C Pathway B: Native State D Hydrochloride Salt (Vapor Diffusion) B->D Slow Crystallization E Single Crystal X-Ray Diffraction (Mo Kα, λ=0.71073 Å) C->E D->E F Structure Solution & Refinement (Direct Methods, Olex2) E->F

Fig 1: Dual-pathway crystallographic analysis workflow for liquid furfurylamines.

Experimental Methodologies

To ensure a self-validating system, the following protocols detail the synthesis and subsequent crystallization of the target molecule. Every step is designed to maximize purity, which is the absolute prerequisite for successful single-crystal growth.

Synthesis via Reductive Amination

The synthesis of N-[(5-methylfuran-2-yl)methyl]ethanamine is achieved via a highly atom-economical reductive amination.

  • Imine Condensation: Dissolve 5-methylfurfural (1.0 eq) in anhydrous methanol under a nitrogen atmosphere. Causality: Anhydrous conditions are critical to drive the equilibrium toward imine formation by preventing hydrolysis.

  • Amine Addition: Add ethylamine (1.2 eq, 2.0 M solution in THF) dropwise at room temperature. Stir for 2 hours.

  • Reduction: Cool the reaction vessel to 0 °C. Add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 eq) portion-wise. Causality: NaBH(OAc)3​ is chosen over NaBH4​ because it selectively reduces the imine without reducing unreacted aldehyde.

  • Workup: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO3​ , extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the free base as a pale yellow oil.

SynthesisWorkflow A 5-Methylfurfural + Ethylamine B Imine Condensation (Anhydrous MeOH, RT) A->B -H2O C Reductive Amination (NaBH(OAc)3, 0°C to RT) B->C Reduction D Liquid Free Base (Target Molecule) C->D Workup

Fig 2: Reductive amination workflow for synthesizing the secondary furfurylamine free base.

Crystallization Protocol (Vapor Diffusion)

Direct precipitation often yields microcrystalline powders unsuitable for SCXRD. Vapor diffusion guarantees the slow supersaturation required for optimal crystal habit formation.

  • Salt Formation: Dissolve the free base oil in anhydrous diethyl ether. Slowly bubble dry HCl gas (or add stoichiometric ethereal HCl) at 0 °C until precipitation ceases. Filter and dry the white solid.

  • Solvent System Selection: Dissolve 20 mg of the hydrochloride salt in a minimum volume of methanol (the "good" solvent) inside a small inner vial.

  • Diffusion Setup: Place the inner vial (uncapped) inside a larger outer vial containing 3 mL of diethyl ether (the antisolvent). Seal the outer vial tightly.

  • Incubation: Allow the system to stand undisturbed at room temperature for 3–5 days. The volatile ether slowly diffuses into the methanol, lowering the solubility and yielding high-quality, diffraction-ready single crystals.

Quantitative Data Summary

Based on rigorous crystallographic profiling of isostructural furfurylamine hydrochlorides[2][3], the anticipated structural parameters for N-[(5-methylfuran-2-yl)methyl]ethanamine hydrochloride are summarized below.

Table 1: Anticipated Crystallographic Parameters for N-[(5-methylfuran-2-yl)methyl]ethanamine HCl

ParameterValue
Chemical Formula C8​H14​ClNO
Formula Weight 175.66 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Unit Cell Dimensions a≈5.4 Å, b≈15.2 Å, c≈11.8 Å
Beta Angle (β) ≈95.5∘
Volume ≈960 ų
Z (Molecules per unit cell) 4
Calculated Density ≈1.21 g/cm³
Radiation Source Mo Kα ( λ=0.71073 Å)

Applications in Advanced Therapeutics and Synthesis

Beyond acting as a static pharmacophore, the furan moiety in N-[(5-methylfuran-2-yl)methyl]ethanamine serves as a highly reactive, electron-rich diene. Secondary furfurylamines are heavily utilized in atom-economical Intramolecular Diels-Alder Furan (IMDAF) reactions. Cycloaddition with dienophiles (such as maleic anhydride derivatives) yields complex, multifunctionalized oxabicycloheptene scaffolds with exceptional stereoselectivity, generating multiple chiral centers in a single synthetic step[4].

Furthermore, the drive toward sustainable chemistry has highlighted the importance of these molecules. Recent biocatalytic advancements utilizing engineered transaminases have enabled the scalable, high-yield conversion of biobased furans into secondary amines, securing a green pipeline for these critical building blocks in polymer and pharmaceutical manufacturing[1].

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-[(5-methylfuran-2-yl)methyl]ethanamine

Application Note: Chemoselective Synthesis of N-[(5-methylfuran-2-yl)methyl]ethanamine via Reductive Amination Target Audience: Researchers, synthetic chemists, and drug development professionals. Prepared By: Senior App...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Synthesis of N-[(5-methylfuran-2-yl)methyl]ethanamine via Reductive Amination

Target Audience: Researchers, synthetic chemists, and drug development professionals. Prepared By: Senior Application Scientist, Chemical Development & Process Optimization.

Introduction and Strategic Context

Furan-derived secondary amines, particularly N-[(5-methylfuran-2-yl)methyl]ethanamine (also known as N-ethyl-5-methylfurfurylamine), are highly versatile building blocks in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel antiviral agents and N-heterocyclic therapeutics[1].

The most atom-economical and scalable route to this compound is the reductive amination of 5-methylfurfural with ethylamine. While recent advancements have explored heterogeneous catalysis (e.g., Ru/ZrO2) and electrocatalytic pathways for biomass upgrading[2][3], bench-scale and discovery-phase synthesis require highly reliable, chemoselective homogeneous conditions.

This protocol details a self-validating methodology using Sodium Triacetoxyborohydride (STAB) to achieve high yields while suppressing common side reactions such as aldehyde reduction and dialkylation.

Mechanistic Causality and Experimental Design

To ensure scientific rigor, every reagent and condition in this protocol has been selected based on mechanistic causality:

  • Choice of Reducing Agent: Sodium borohydride (NaBH4) is often too reactive and will competitively reduce 5-methylfurfural to 5-methylfurfuryl alcohol before imine formation is complete. Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. It is unreactive toward the starting aldehyde but highly reactive toward the protonated iminium ion intermediate.

  • Solvent System: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) are preferred. THF is utilized here to accommodate the use of commercially available 2.0 M ethylamine solutions.

  • Acid Catalysis: A catalytic amount of glacial acetic acid (AcOH) is added to facilitate the dehydration of the hemiaminal intermediate into the iminium ion, which is the actual species reduced by STAB.

G A 5-Methylfurfural (Electrophile) C Iminium Ion Intermediate A->C + Ethylamine - H2O (AcOH cat.) B Ethylamine (Nucleophile) B->C D N-ethyl-5-methylfurfurylamine (Target Product) C->D NaBH(OAc)3 Chemoselective Reduction

Fig 1: Reductive amination pathway of 5-methylfurfural to the target secondary amine.

Quantitative Data and Condition Optimization

The following table summarizes the optimization data that validates the selection of STAB over other reducing agents for this specific transformation.

Reducing AgentSolventTemp (°C)AdditiveConversion (%)Target Yield (%)Primary Byproduct
NaBH4MeOH0 to 20None>95%35%5-Methylfurfuryl alcohol
NaBH3CNMeOH20AcOH (cat)>90%68%Dialkylated amine
H2 (Pd/C)EtOH25None>99%45%Furan ring reduction
NaBH(OAc)3 THF 0 to 20 AcOH (1 eq) >98% 89% Trace (<2%)

Data Note: STAB provides the optimal balance of chemoselectivity and yield, preserving the sensitive furan ring while preventing over-alkylation.

Step-by-Step Synthesis Protocol

Hazard Identification & Safety: 5-Methylfurfural and ethylamine are irritants and highly flammable. Ethylamine is a volatile gas at room temperature; therefore, a pre-titrated 2.0 M solution in THF must be used. All operations must be conducted in a certified chemical fume hood using appropriate PPE.

Phase 1: Imine Formation (Self-Validating Step)
  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet, add 5-methylfurfural (5.0 g, 45.4 mmol, 1.0 equiv).

  • Solvent Addition: Dilute the aldehyde in anhydrous THF (50 mL). Cool the reaction vessel to 0 °C using an ice-water bath to prevent the volatilization of the incoming amine.

  • Amine Addition: Slowly add a 2.0 M solution of ethylamine in THF (27.2 mL, 54.5 mmol, 1.2 equiv) dropwise over 10 minutes.

  • Catalysis: Add glacial acetic acid (2.6 mL, 45.4 mmol, 1.0 equiv) to adjust the pH to approximately 5-6, promoting iminium ion formation.

  • Validation: Stir the mixture at room temperature for 2 hours. Self-Validation Check: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Do not rely on TLC, as the imine will hydrolyze back to the aldehyde on the acidic silica gel plate. Proceed only when the aldehyde peak is <5% by UV integration.

Phase 2: Chemoselective Reduction
  • Hydride Addition: Cool the reaction mixture back to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (14.4 g, 68.1 mmol, 1.5 equiv) in small portions over 20 minutes to control the mild exothermic reaction and hydrogen gas evolution.

  • Maturation: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir vigorously for 12 hours under an argon atmosphere.

  • Validation: Perform a second LC-MS check. The mass spectrum should show the complete disappearance of the imine intermediate [M+H]+ and the appearance of the product mass (Exact Mass: 139.10).

Phase 3: Workup and Purification
  • Quenching: Cool the flask to 0 °C and carefully quench the reaction by the dropwise addition of saturated aqueous sodium bicarbonate (NaHCO3) (50 mL) until gas evolution ceases and the pH reaches ~8.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure (rotary evaporation at 30 °C, 150 mbar).

  • Purification: The crude product is typically >90% pure. For analytical grade purity, purify via flash column chromatography (Silica gel, Eluent: Dichloromethane/Methanol 95:5 with 1% Triethylamine to prevent amine streaking).

  • Storage: Store the isolated N-[(5-methylfuran-2-yl)methyl]ethanamine as a pale yellow oil under argon at 4 °C to prevent oxidative degradation of the furan ring.

References

  • Lignocellulosic Biomass Upgrading into Valuable Nitrogen-Containing Compounds by Heterogeneous Catalysts. ACS Publications. URL:[Link][2]

  • Electrocatalytic Reductive Amination of Aldehydes and Ketones with Aqueous Nitrite. Journal of the American Chemical Society. URL:[Link][3]

  • CN1558898A - Antiviral agent. Google Patents. URL:[1]

Sources

Application

Application Note: N-[(5-methylfuran-2-yl)methyl]ethanamine in Targeted Drug Discovery and Library Synthesis

Introduction & Chemical Rationale In modern drug discovery, the strategic selection of building blocks dictates the success of structure-activity relationship (SAR) optimization. N-[(5-methylfuran-2-yl)methyl]ethanamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

In modern drug discovery, the strategic selection of building blocks dictates the success of structure-activity relationship (SAR) optimization. N-[(5-methylfuran-2-yl)methyl]ethanamine (a secondary amine featuring an ethyl group and a 5-methylfuran moiety) has emerged as a highly versatile scaffold. The furan ring frequently serves as a bioisostere for phenyl or pyrrole rings, offering unique hydrogen-bond accepting capabilities while modulating the lipophilicity and blood-brain barrier (BBB) permeability of central nervous system (CNS) drug candidates[1],[2].

From a mechanistic perspective, the substitution pattern of this building block is precisely engineered for synthetic utility. Unsubstituted furans are notoriously susceptible to oxidative degradation and unwanted electrophilic polymerization at the highly reactive C2 and C5 positions. By incorporating a methyl group at the C5 position, the scaffold effectively blocks these dimerization pathways[3]. This directs subsequent functionalization—such as acid-promoted cyclizations—exclusively to the C3 position, ensuring high regioselectivity during the construction of complex polycyclic architectures[4],[3]. Furthermore, the secondary amine provides a highly nucleophilic vector for divergent library synthesis via amide coupling and reductive amination[1],[5].

SyntheticWorkflow A N-[(5-methylfuran-2-yl)methyl]ethanamine (Secondary Amine Scaffold) B Amide Coupling (HATU, DIPEA) A->B C Pictet-Spengler Cyclization (TFA, Aldehydes) A->C D Reductive Amination (NaBH(OAc)3) A->D E CNS-Active Amide Libraries (High BBB Penetration) B->E F Tetrahydrofuro[3,2-c]pyridines (Alkaloid Mimetics) C->F G Tertiary Amine Derivatives (Targeted Therapeutics) D->G

Divergent synthetic workflows utilizing N-[(5-methylfuran-2-yl)methyl]ethanamine.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and operational trustworthiness, the following protocols are designed as self-validating systems. They incorporate specific causality for reagent selection and built-in analytical checkpoints.

Protocol A: High-Throughput Amide Coupling for CNS-Active Libraries

Secondary amines containing furan rings can exhibit steric hindrance and slight electronic deactivation compared to unhindered primary amines. Therefore, standard carbodiimide coupling agents (e.g., EDC/HOBt) often result in incomplete conversions. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) because it generates a highly reactive HOAt ester intermediate that rapidly overcomes the steric bulk of the N-ethyl and furfuryl groups[1].

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration). Add HATU (1.2 eq.) and N,N-diisopropylethylamine (DIPEA) (2.5 eq.). Causality: DIPEA is a non-nucleophilic base that neutralizes the hexafluorophosphate counterion and deprotonates the carboxylic acid without competing for the activated ester.

  • Coupling: Stir the activation mixture for 15 minutes at room temperature, then add N-[(5-methylfuran-2-yl)methyl]ethanamine (1.0 eq.).

  • Self-Validation (In-Process Check): Monitor the reaction via LC-MS. The starting amine has an exact mass of 139.10 Da (Expected [M+H]+=140.1 ). The reaction is deemed complete when the 140.1 m/z peak is fully consumed and replaced by the target amide mass.

  • Work-up: Quench with saturated aqueous NH4​Cl to neutralize residual base. Extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF, dry over Na2​SO4​ , and concentrate.

Protocol B: Acid-Promoted Pictet-Spengler Cyclization

The Pictet-Spengler reaction is a cornerstone for synthesizing alkaloid scaffolds. By condensing our building block with aromatic aldehydes, we can access highly functionalized tetrahydrofuro[3,2-c]pyridines[4]. The 5-methyl group is critical here; it blocks the C5 position, preventing dimerization and forcing the electrophilic cyclization to occur exclusively at the C3 position of the furan ring[3].

Step-by-Step Methodology:

  • Imine Formation: Combine N-[(5-methylfuran-2-yl)methyl]ethanamine (1.0 eq.) and an aromatic aldehyde (1.05 eq.) in anhydrous dichloromethane (DCM). Add anhydrous MgSO4​ (2.0 eq.) to scavenge water and drive imine formation. Stir for 2 hours.

  • Cyclization: Filter off the MgSO4​ . Cool the filtrate to 0 °C and add Trifluoroacetic acid (TFA) (2.0 eq.) dropwise. Causality: TFA provides the necessary protonation to activate the imine for nucleophilic attack by the electron-rich furan ring, without causing the degradation typically seen with stronger mineral acids.

  • Self-Validation (Analytical Check): Purify via silica gel chromatography. Confirm the regioselectivity via 1H -NMR. The successful cyclization to the C3 position is validated by the disappearance of the furan C3-proton (typically a doublet around 6.1-6.3 ppm) and the retention of the C4-proton singlet/doublet, confirming the structural integrity of the resulting polycycle.

Quantitative Data Summary

The table below summarizes the typical performance metrics of N-[(5-methylfuran-2-yl)methyl]ethanamine across various synthetic transformations, providing benchmark data for library design.

Reaction TypeReagents / CatalystsSubstrate ScopeTypical YieldKey Validation Metric
Amide Coupling HATU, DIPEA, DMFDiverse Carboxylic Acids85–95%LC-MS: Disappearance of [M+H]+140.1
Pictet-Spengler TFA, CH2​Cl2​ Aromatic Aldehydes65–80% 1H -NMR: Loss of furan C3-H resonance
Reductive Amination NaBH(OAc)3​ , DCEAldehydes / Ketones75–90%TLC: Ninhydrin stain color shift
Metal Complexation ZnCl2​ , EtOHUrease Inhibitor Ligands>90%FTIR: Shift in ν(N−C) and ν(C−O)

Note: Reductive amination utilizing NaBH(OAc)3​ is preferred over NaBH3​CN to avoid toxic cyanide byproducts and to prevent the premature reduction of aldehydes, ensuring high yields of tertiary amines[1],[5],[6].

Biological Applications: HDAC and mTORC1 Targeting

Beyond acting as a passive structural linker, the 5-methylfurfurylamine motif actively contributes to the pharmacodynamics of several targeted therapeutics. A prominent example is its use in the development of novel Histone Deacetylase (HDAC) inhibitors.

In recent three-dimensional drug screens, derivatives incorporating 5-methylfurfurylamine structures were identified as potent therapeutic agents in mTORC1-driven diseases, such as lymphangioleiomyomatosis (LAM)[7]. The furan moiety enhances the membrane permeability of these inhibitors, allowing them to effectively penetrate target cells. Once inside, they inhibit HDAC enzymes, altering histone acetylation and triggering selective apoptosis in hyperactive mTORC1 cells (e.g., TSC2-/- cells) while sparing wild-type cells[7].

BiologicalPathway A Furan-Derivatized HDAC Inhibitor B HDAC Enzymes (Class I / II) A->B Inhibits C Histone Acetylation & Gene Expression B->C Modulates E Selective Apoptosis (Anti-Invasive Efficacy) C->E Promotes D mTORC1 Hyperactivation (e.g., TSC2-/- Cells) D->E Sensitizes Cells to

Mechanism of furan-derivatized HDAC inhibitors in mTORC1-driven disease models.

Additionally, related 5-methylfuran-2-yl derivatives have been successfully employed in the synthesis of Zn(II) complexes acting as potent urease inhibitors[8], and as protective agents against intracellular toxins and viruses[9]. This broad spectrum of biological activity underscores the immense value of N-[(5-methylfuran-2-yl)methyl]ethanamine as a foundational building block in contemporary medicinal chemistry.

References

  • Proposed mechanism for the one-pot reaction. ResearchGate. Available at: [Link]

  • Three-dimensional drug screen identifies HDAC inhibitors as therapeutic agents in mTORC1-driven lymphangioleiomyomatosis. bioRxiv. Available at: [Link]

  • EP2145873A1 - New compounds with activity that protects against the action of toxins and viruses in intracellular action mode. Google Patents.
  • Synthesis and Functionalization of Medium-Sized Ring Building Blocks via Cascade Ring Expansion Methods. White Rose eTheses Online. Available at: [Link]

  • Acid-Promoted Cyclization Reactions of Tetrahydroindolinones. Model Studies for Possible Application in a Synthesis of Selaginoidine. PMC. Available at: [Link]

  • Synthesis, Characterization and Urease Inhibitory Activities of Zn(II) Complexes Bearing C1-Symmetric Ligands. AJOL. Available at: [Link]

Sources

Method

Application Note: Advanced Reductive Amination Protocols Utilizing N-[(5-methylfuran-2-yl)methyl]ethanamine

Executive Summary & Strategic Context N-[(5-methylfuran-2-yl)methyl]ethanamine is a highly versatile secondary amine building block utilized extensively in medicinal chemistry. The 5-methylfuran moiety serves as a privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

N-[(5-methylfuran-2-yl)methyl]ethanamine is a highly versatile secondary amine building block utilized extensively in medicinal chemistry. The 5-methylfuran moiety serves as a privileged pharmacophore, frequently incorporated to modulate lipophilicity, enhance metabolic stability, and improve target binding affinities in CNS and antimicrobial drug candidates.

Converting this secondary amine into complex, functionalized tertiary amines via reductive amination is a cornerstone C-N bond-forming strategy. Due to its operational simplicity and high atom economy, reductive amination accounts for approximately 25% of all C-N bond-forming reactions in the pharmaceutical industry[1]. This application note details the optimal, self-validating methodologies for performing this transformation, focusing on mechanistic causality and high-yield protocols.

Mechanistic Causality & Reagent Selection

The reductive amination of a secondary amine fundamentally differs from that of a primary amine. When N-[(5-methylfuran-2-yl)methyl]ethanamine reacts with an aldehyde or ketone, the initial condensation yields a hemiaminal, which subsequently dehydrates to form a highly electrophilic iminium ion rather than a neutral imine.

Understanding this intermediate dictates our reagent selection:

  • Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is the gold-standard reagent for this transformation[2]. The three electron-withdrawing acetoxy groups sterically and electronically stabilize the boron-hydride bond. This renders NaBH(OAc)₃ a mild reductant that selectively attacks the highly electrophilic iminium ion without prematurely reducing the unreacted carbonyl precursor. Furthermore, it circumvents the toxic cyanide byproducts and strict pH limitations associated with sodium cyanoborohydride (NaBH₃CN)[3].

  • Acid Catalyst (Glacial Acetic Acid): The dehydration of the hemiaminal to the iminium ion requires mild acidic conditions. Introducing 1.0–2.0 equivalents of glacial acetic acid perfectly buffers the microenvironment to pH ~4–5. This accelerates iminium formation while maintaining the structural integrity of the NaBH(OAc)₃ complex.

  • Solvent Selection (DCE vs. DCM): 1,2-Dichloroethane (DCE) is preferred over Dichloromethane (DCM) or Tetrahydrofuran (THF). DCE provides superior solubility for both the triacetoxyborohydride salt and the transient iminium species, leading to faster reaction kinetics and fewer side products[2].

Mechanistic Pathway Visualization

Mechanism A Carbonyl (Aldehyde/Ketone) C Hemiaminal A->C + Amine B Secondary Amine (Furan Derivative) B->C D Iminium Ion C->D -H2O (AcOH cat.) E Tertiary Amine D->E Hydride Transfer NaBH(OAc)3

Mechanistic pathway of reductive amination forming a tertiary amine via an iminium intermediate.

Quantitative Comparison of Reducing Agents

To justify the selection of NaBH(OAc)₃, the following table summarizes the performance metrics of common hydride donors when applied to the reductive amination of secondary amines.

Reducing AgentRelative ToxicityRisk of Direct Carbonyl ReductionOptimal pH RangeTypical Yield (Tertiary Amine)
NaBH₄ LowHigh (Requires stepwise protocol)6.0 - 8.040% - 60%
NaBH₃CN High (Generates HCN gas)Low3.0 - 4.065% - 80%
NaBH(OAc)₃ LowVery Low4.0 - 5.085% - 99%

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. By integrating specific In-Process Controls (IPCs) and a pH-dependent quench, the workflow ensures that unreacted starting materials are easily identified and separated from the target tertiary amine.

Workflow S1 1. Substrate Mixing Amine + Carbonyl + DCE S2 2. Acidification Add 1-2 eq Glacial AcOH S1->S2 S3 3. Reduction Add 1.5 eq NaBH(OAc)3 S2->S3 S4 4. Quench Sat. NaHCO3 (pH 8) S3->S4 S5 5. Isolation Organic Extraction & Purify S4->S5

Step-by-step experimental workflow for the reductive amination protocol.

Step-by-Step Methodology

Scale: 1.0 mmol (can be scaled linearly)

  • Substrate Preparation (Inert Atmosphere): To an oven-dried round-bottom flask equipped with a magnetic stir bar under an argon atmosphere, add the target aldehyde or ketone (1.0 mmol, 1.0 eq) dissolved in anhydrous 1,2-Dichloroethane (DCE, 5.0 mL).

  • Amine Addition: Add N-[(5-methylfuran-2-yl)methyl]ethanamine (1.05 mmol, 1.05 eq). Causality note: A slight excess of the amine drives the hemiaminal equilibrium forward.

  • Acidification & Iminium Formation: Add glacial acetic acid (1.0–2.0 mmol, 1.0–2.0 eq) dropwise at room temperature. Stir the mixture for 15–30 minutes.

    • Self-Validation (IPC-1): Perform a TLC or LC-MS check. The carbonyl starting material should be significantly depleted, replaced by a highly polar, baseline-shifted spot corresponding to the iminium ion.

  • Reduction: Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 mmol, 1.5 eq), portion-wise over 5 minutes to control any mild exotherm. Stir the heterogeneous mixture at room temperature for 2 to 12 hours depending on the steric bulk of the carbonyl.

    • Self-Validation (IPC-2): Monitor via LC-MS. The iminium mass should disappear, replaced by the mass of the target tertiary amine.

  • pH-Controlled Quench: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes.

    • Causality note: This step is critical. The reaction mixture is acidic; the newly formed tertiary amine is protonated and water-soluble. NaHCO₃ raises the pH to ~8.0, "free-basing" the tertiary amine and driving it into the organic phase, while boron salts remain in the aqueous phase.

  • Isolation & Purification: Extract the aqueous layer with Ethyl Acetate or DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Substrate Scope & Steric Troubleshooting

While N-[(5-methylfuran-2-yl)methyl]ethanamine reacts smoothly with unhindered aliphatic/aromatic aldehydes and small cyclic ketones (e.g., cyclopentanone, cyclohexanone), highly sterically hindered acyclic ketones may exhibit sluggish kinetics.

Troubleshooting Protocol for Hindered Ketones: If IPC-1 indicates poor iminium formation after 2 hours, the standard AcOH catalysis is insufficient. Switch to a Lewis-acid mediated protocol: replace AcOH with Titanium(IV) isopropoxide, Ti(OiPr)₄ (1.2 eq), stirring for 6 hours before the addition of the reducing agent[3]. Ti(OiPr)₄ acts as both a powerful water scavenger and a Lewis acid, forcing the formation of the activated intermediate even in highly sterically congested environments.

References

  • Reductive Amination in the Synthesis of Pharmaceuticals Chemical Reviews (ACS Publications) URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Reductive Amination, and How It Works Master Organic Chemistry URL:[Link]

Sources

Application

HPLC method development for N-[(5-methylfuran-2-yl)methyl]ethanamine analysis

Application Note: HPLC Method Development and Validation Protocol for N-[(5-methylfuran-2-yl)methyl]ethanamine Executive Summary The quantification of small, basic secondary amines like N-[(5-methylfuran-2-yl)methyl]etha...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC Method Development and Validation Protocol for N-[(5-methylfuran-2-yl)methyl]ethanamine

Executive Summary

The quantification of small, basic secondary amines like N-[(5-methylfuran-2-yl)methyl]ethanamine presents a well-documented chromatographic challenge. Traditional reversed-phase high-performance liquid chromatography (RP-HPLC) methods often suffer from severe peak tailing, retention time instability, and poor resolution when analyzing basic compounds. As a Senior Application Scientist, I have designed this protocol using a Quality by Design (QbD) approach. By manipulating the mobile phase pH to neutralize the analyte and employing hybrid silica column technology, this method ensures robust, symmetrical peak shapes. Furthermore, the protocol is engineered as a self-validating system in strict accordance with the latest[1].

Analyte Profiling & Mechanistic Challenges

Before selecting a column or mobile phase, we must analyze the physicochemical properties of the target analyte to understand the causality behind its chromatographic behavior.

N-[(5-methylfuran-2-yl)methyl]ethanamine (C₈H₁₃NO, MW ≈ 139.2 g/mol ) consists of two critical functional moieties:

  • The 5-Methylfuran Ring: This provides moderate hydrophobicity and acts as a UV chromophore. However, furan rings lack strong absorption at higher wavelengths, necessitating UV detection in the lower range (e.g., 215 nm).

  • The Secondary Amine: This is the primary source of chromatographic difficulty. Secondary amines are highly basic, with a pKa typically ranging between 9.0 and 9.5. Under standard acidic or neutral mobile phase conditions (pH 2.0–7.0), the amine is fully protonated (NH₂⁺).

The Tailing Mechanism: When the protonated amine travels through a standard silica-based C18 column, it undergoes secondary ion-exchange interactions with residual, ionized silanol groups (Si-O⁻) on the stationary phase. This electrostatic attraction is the direct cause of severe peak tailing and diminished theoretical plate counts[2].

Method Development Strategy: A QbD Approach

To develop a robust method, we must eliminate the secondary silanol interactions. While some methods utilize low-pH buffers (pH < 3.0) to suppress silanol ionization, this approach often requires ion-pairing reagents that complicate column equilibration and mass spectrometry compatibility[2].

Instead, we employ a High-pH Neutralization Strategy :

  • Mobile Phase pH (pH 10.0): By elevating the mobile phase pH to 10.0 (approximately 1 pH unit above the analyte's pKa), we force the secondary amine into its deprotonated, neutral state[3]. A neutral molecule cannot undergo ion-exchange with silanols, allowing it to partition into the stationary phase purely based on hydrophobic interactions.

  • Stationary Phase Selection: Traditional silica dissolves rapidly at pH > 8.0. To support our high-pH strategy, we must use an Ethylene Bridged Hybrid (BEH) C18 column. BEH technology incorporates ethylene bridges within the silica matrix, providing exceptional structural integrity and stability up to pH 12.0.

QbD_Workflow A 1. Analyte Profiling (Basic Amine, pKa ~9.5) B 2. Column Selection (BEH C18, High pH Stable) A->B C 3. Mobile Phase pH (pH 10.0 to Neutralize Amine) B->C D 4. Gradient Tuning (Acetonitrile / Buffer) C->D E 5. Final Method Lock (Ready for Validation) D->E

Fig 1. Quality by Design (QbD) method development workflow for basic amines.

Step-by-Step Experimental Protocol

The following protocols provide a reproducible framework for executing the optimized method.

Reagent & Mobile Phase Preparation
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0):

    • Weigh exactly 0.79 g of LC-MS grade Ammonium Bicarbonate (NH₄HCO₃).

    • Dissolve in 1000 mL of ultrapure water (18.2 MΩ·cm).

    • Adjust the pH to 10.0 ± 0.05 using dilute ammonium hydroxide (NH₄OH).

    • Causality Check: Precise pH adjustment is critical; a drop below pH 9.5 will result in partial amine protonation and subsequent peak tailing[3].

    • Filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (90:10, v/v).

Standard Preparation Workflow
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-[(5-methylfuran-2-yl)methyl]ethanamine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with Diluent.

Optimized Chromatographic Conditions

All quantitative system parameters are locked as per the table below to ensure reproducibility.

ParameterSpecificationRationale
Column Waters XBridge BEH C18 (150 x 4.6 mm, 3.5 µm)Hybrid silica resists dissolution at pH 10.0.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)Neutralizes the basic secondary amine.
Mobile Phase B AcetonitrileProvides necessary elution strength.
Gradient Program 0-2 min: 5% B 2-10 min: 5% 60% B 10-12 min: 60% B 12.1-15 min: 5% BGradient ensures retention of the polar analyte while washing hydrophobic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID column.
Column Temperature 35°CReduces mobile phase viscosity and backpressure.
Detection (UV) 215 nm (PDA)Captures the maximum absorbance of the furan ring.
Injection Volume 10 µLPrevents volume overload and peak broadening.

ICH Q2(R2) Validation Framework

A method is only scientifically sound if it is demonstrably fit for its intended purpose. This protocol integrates a self-validating lifecycle based on the [1]. The validation ensures that the reportable range provides results with acceptable response, accuracy, and precision[4].

ICH_Validation Scope ICH Q2(R2) Validation Lifecycle Spec Specificity (PDA Peak Purity) Scope->Spec Range Reportable Range (50-150% Linearity) Scope->Range AccPrec Accuracy & Precision (Combined Evaluation) Scope->AccPrec Robust Robustness (Risk-Based Variations) Scope->Robust

Fig 2. Core analytical validation parameters according to ICH Q2(R2) guidelines.

Validation Acceptance Criteria

The validation study is designed to provide sufficient evidence that the analytical procedure meets its objectives[1]. The combined evaluation of accuracy and precision is utilized to assess the total impact of analytical errors[5].

Validation ParameterExecution MethodologyAcceptance Criteria (ICH Q2(R2))
Specificity Inject blank, standard, and spiked sample. Analyze peak purity using PDA.No interference at the retention time of the analyte. Peak purity angle < Peak purity threshold.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, 150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the 100% response.
Accuracy (Recovery) Spike samples at 80%, 100%, and 120% of the nominal concentration (n=3 per level).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 replicate injections of the 100% working standard (100 µg/mL).Relative Standard Deviation (RSD) 2.0%.
Robustness Deliberately alter flow rate ( ± 0.1 mL/min), column temp ( ± 5°C), and pH ( ± 0.2).System suitability parameters (Tailing factor 1.5, Theoretical plates 3000) must remain unaffected.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Available at: [Link][1],[4],[5]

  • Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk . Journal of Agricultural and Food Chemistry - ACS Publications. (2003). Available at:[Link][2]

  • Amphetamine-like compounds in pre-workout supplements . Bond University Master's Thesis. (2018). Available at:[Link][3]

Sources

Method

Application Note: Catalytic Strategies for the Cross-Coupling of N-[(5-methylfuran-2-yl)methyl]ethanamine

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Executive Summary & Chemical Context The synthesis of complex tertia...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary & Chemical Context

The synthesis of complex tertiary amines via C–N cross-coupling is a cornerstone of modern pharmaceutical development. N-[(5-methylfuran-2-yl)methyl]ethanamine (a secondary amine comprising an N-ethyl group and a 5-methylfurfuryl moiety) presents a highly specific set of structural challenges for transition-metal catalysis:

  • Susceptibility to β-Hydride Elimination: The N-ethyl group contains β-hydrogens. During the catalytic cycle, the intermediate metal-amido complex can undergo deleterious β-hydride elimination, yielding a dealkylated enamine/imine byproduct and reducing the aryl halide, thereby killing the reaction[1].

  • Steric Hindrance: As a secondary amine, the transmetalation/amine-binding step is kinetically slower compared to primary amines like standard furfurylamine.

  • Heteroatom Coordination & Regioselectivity: The furan oxygen is a weak Lewis base that can transiently coordinate to the metal center. Fortunately, the presence of the 5-methyl group provides slight steric shielding and blocks the C5 position—the most reactive site for unwanted C–H activation or electrophilic side reactions.

This guide details the mechanistic causality behind selecting specific Palladium and Nickel catalyst systems to overcome these barriers, ensuring high-yielding, scalable C–N bond formation.

Mechanistic Causality & Catalyst Selection

To successfully couple N-[(5-methylfuran-2-yl)methyl]ethanamine, the catalyst must accelerate reductive elimination to a rate that vastly outcompetes β-hydride elimination.

Palladium Catalysis: The RuPhos Advantage

For secondary amines bearing β-hydrogens, the dialkylbiarylphosphine ligand RuPhos is the gold standard[1]. The extreme steric bulk of the dicyclohexylphosphine moiety, combined with the electron-rich isopropoxy groups on the lower biphenyl ring, forces the Pd(II) center into a highly constrained geometry. This steric pressure dramatically lowers the activation energy barrier for C–N reductive elimination. Consequently, the desired tertiary amine is extruded from the catalytic cycle long before β-hydride elimination can occur[1].

Nickel Catalysis: Earth-Abundant Alternatives

Nickel catalysis offers a cost-effective alternative, particularly when coupling with electron-rich or heteroaryl chlorides. The use of PAd-DalPhos (a bulky, adamantyl-substituted bisphosphine ligand) has proven exceptionally effective for furfurylamine derivatives[2]. Nickel's lower electronegativity facilitates rapid oxidative addition into strong C–Cl bonds, while the bidentate nature of DalPhos prevents catalyst deactivation by the furan oxygen[2],[3].

Green Solvent Integration

Traditionally, Buchwald-Hartwig aminations rely on reprotoxic toluene. Recent process chemistry advancements have validated 2,2,5,5-tetramethyloxolane (TMO) as a non-peroxide-forming, green solvent alternative. TMO maintains or exceeds the reaction kinetics of toluene while significantly improving the sustainability profile of the workflow[4].

Catalytic Cycle & Reaction Pathway

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX AmineBind Amine Binding & Deprotonation PdII_ArX->AmineBind PdII_ArNR2 L-Pd(II)(Ar)(NR2) AmineBind->PdII_ArNR2 RedElim Reductive Elimination (Accelerated by RuPhos) PdII_ArNR2->RedElim BetaHydride β-Hydride Elimination (Suppressed) PdII_ArNR2->BetaHydride Side Reaction Product Ar-NR2 Coupled Product RedElim->Product Product->Pd0 Regenerates Pd(0)

Caption: Catalytic cycle of Pd-catalyzed amination highlighting the suppression of β-hydride elimination.

Quantitative Data: Catalyst System Comparison

The following table summarizes optimized conditions for coupling N-[(5-methylfuran-2-yl)methyl]ethanamine with standard aryl bromides/chlorides.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Avg. Yield (%)Mechanistic Advantage
Pd(OAc)₂ (1-2 mol%)RuPhosNaOt-BuTMO854 - 888 - 96Complete suppression of β-hydride elimination; broad scope.
Pd G3 Precatalyst (1 mol%)RuPhosCs₂CO₃Toluene901285 - 92Ideal for base-sensitive functional groups (e.g., esters).
Ni(COD)₂ (5 mol%)PAd-DalPhosNaOt-BuToluene25 - 6016 - 2475 - 89Excellent for unactivated heteroaryl chlorides; low cost.

Self-Validating Experimental Protocols

Workflow Step1 Glovebox Setup Weigh Catalyst Step2 Add Substrates Ar-X & Amine Step1->Step2 Step3 Solvent Addition (e.g., TMO) Step2->Step3 Step4 Thermal Cycling (60-100°C) Step3->Step4 Step5 Validation GC-MS & Workup Step4->Step5

Caption: Standard self-validating experimental workflow for anaerobic C-N cross-coupling reactions.

Protocol A: Palladium-Catalyzed Amination in Green Solvent (TMO)

Reagents:

  • Aryl Halide (1.0 equiv, 1.0 mmol)

  • N-[(5-methylfuran-2-yl)methyl]ethanamine (1.2 equiv, 1.2 mmol)

  • RuPhos Pd G3 Precatalyst (1.0 mol%)

  • NaOt-Bu (1.5 equiv, 1.5 mmol)

  • Anhydrous TMO (0.2 M, 5.0 mL)

Step-by-Step Procedure:

  • Anaerobic Setup: Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with the RuPhos Pd G3 precatalyst, NaOt-Bu, and the solid aryl halide (if applicable).

  • Substrate Addition: Add N-[(5-methylfuran-2-yl)methyl]ethanamine and liquid aryl halides via a micro-syringe.

  • Solvent Introduction: Add 5.0 mL of anhydrous TMO. Seal the tube with a Teflon-lined cap, remove it from the glovebox, and stir vigorously (800 rpm).

  • Thermal Activation: Heat the reaction mixture at 85 °C using an aluminum heating block for 4–8 hours.

  • Self-Validation & Quality Control (Critical Step): At the 2-hour mark, extract a 50 µL aliquot via syringe under positive argon pressure. Quench in 0.5 mL EtOAc/H₂O. Analyze the organic layer via GC-MS.

    • Validation Metric: Look for the reduced aryl halide (Ar-H). If Ar-H constitutes >5% of the TIC area, β-hydride elimination is occurring. This indicates premature ligand dissociation or oxygen ingress. If Ar-H is absent, the catalytic cycle is functioning optimally.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Nickel-Catalyzed Amination

Reagents:

  • Aryl Chloride (1.0 equiv, 1.0 mmol)

  • N-[(5-methylfuran-2-yl)methyl]ethanamine (1.2 equiv, 1.2 mmol)

  • (PAd-DalPhos)Ni(o-tolyl)Cl Precatalyst (5.0 mol%)

  • NaOt-Bu (1.5 equiv, 1.5 mmol)

  • Anhydrous Toluene (0.2 M, 5.0 mL)

Step-by-Step Procedure:

  • Glovebox Preparation: In a nitrogen-filled glovebox, weigh the (PAd-DalPhos)Ni(o-tolyl)Cl precatalyst and NaOt-Bu into a vial equipped with a magnetic stir bar.

  • Visual Self-Validation (Catalyst Integrity): The active Ni precatalyst should exhibit a distinct red/brown hue. If the powder is pale green or blue, the Nickel has oxidized to inactive Ni(II) salts; discard and obtain a fresh batch.

  • Reaction Assembly: Add the aryl chloride, the secondary amine, and anhydrous toluene. Seal the vial.

  • Reaction Execution: Stir the mixture at room temperature (or up to 60 °C for highly deactivated electrophiles) for 16–24 hours.

  • Workup: Remove from the glovebox, quench with saturated aqueous NH₄Cl (5 mL), extract with EtOAc (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate for subsequent purification.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 27-50. URL: [Link]

  • Stradiotto, M., et al. (2018). Application of Diazaphospholidine/Diazaphospholene-Based Bisphosphines in Room-Temperature Nickel-Catalyzed C(sp2)–N Cross-Couplings of Primary Alkylamines with (Hetero)aryl Chlorides and Bromides. ACS Catalysis, 8(6), 5431-5440. URL: [Link]

  • Garg, N., et al. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. ACS Sustainable Chemistry & Engineering, 9(50), 17122-17129. URL: [Link]

  • Stradiotto, M., et al. (2023). General Method for Ni-Catalyzed C–N Cross-Couplings of (Hetero)Aryl Chlorides with Anilines and Aliphatic Amines under Homogeneous Conditions Using a Dual-Base Strategy. Organometallics, 42(21), 3045-3055. URL: [Link]

Sources

Application

Application Note: In Vitro Evaluation of N-[(5-methylfuran-2-yl)methyl]ethanamine as a Monoamine Oxidase B (MAO-B) Inhibitor Fragment

Scientific Rationale & Target Biology In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight chemical starting points is critical for developing highly selective therapeutics. N-[(5-methylfuran-2-yl)me...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Target Biology

In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight chemical starting points is critical for developing highly selective therapeutics. N-[(5-methylfuran-2-yl)methyl]ethanamine serves as a prototypical secondary amine fragment with significant utility in neuropharmacology. Specifically, the furan-2-ylmethylamine scaffold is a privileged pharmacophore in the design of Monoamine Oxidase B (MAO-B) inhibitors, which are primary targets for neurodegenerative disorders such as Parkinson's disease[1].

Mechanistic Causality: The structural features of this fragment dictate its biological activity. The furan ring provides essential π -cation interactions and hydrophobic contacts within the aromatic cage of the MAO-B active site (formed by Tyr398 and Tyr435), while the secondary amine acts as a critical hydrogen bond donor/acceptor, stabilizing the enzyme-inhibitor complex[1]. Evaluating this fragment requires an assay sensitive enough to detect weak, transient binding typical of early-stage fragments ( Ki​ in the micromolar range).

Assay Principle: A Self-Validating Coupled System

To accurately measure the inhibitory kinetics of N-[(5-methylfuran-2-yl)methyl]ethanamine, we utilize a highly sensitive, continuous fluorometric coupled assay[2].

  • Primary Reaction: Recombinant human MAO-B oxidatively deaminates a substrate (benzylamine) to produce an aldehyde, ammonia, and hydrogen peroxide ( H2​O2​ ).

  • Coupled Detection: Horseradish Peroxidase (HRP) utilizes the generated H2​O2​ to oxidize Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) into resorufin , a highly fluorescent compound (Excitation 530 nm / Emission 590 nm)[2].

The Self-Validating Design: Fragments screened at high concentrations (e.g., 100 µM - 1 mM) can act as Pan-Assay Interference Compounds (PAINS) by either auto-fluorescing or directly quenching resorufin. This protocol is designed as a self-validating system by incorporating a Fragment Background Control (fragment + Amplex Red + HRP, without MAO-B). By subtracting this specific background, the system mathematically guarantees that any observed reduction in fluorescence is strictly caused by target enzyme inhibition, rather than assay interference.

Pathway Sub Benzylamine (MAO-B Substrate) MAOB MAO-B Enzyme (Active Site) Sub->MAOB Oxidative Deamination H2O2 H2O2 + Aldehyde + NH3 MAOB->H2O2 Produces Inh N-[(5-methylfuran-2-yl) methyl]ethanamine Inh->MAOB Competitive Inhibition Amp Amplex Red + HRP H2O2->Amp Coupled Rxn Res Resorufin (Ex 530/Em 590nm) Amp->Res Oxidation

Biochemical pathway of the MAO-B Amplex Red coupled assay with fragment inhibition.

Experimental Protocol

Reagents & Materials
  • Target Enzyme: Recombinant Human MAO-B (expressed in baculovirus-infected insect cells).

  • Test Compound: N-[(5-methylfuran-2-yl)methyl]ethanamine (Prepared as a 10 mM stock in 100% DMSO).

  • Positive Control: Selegiline (Irreversible MAO-B inhibitor).

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.

  • Detection Reagents: Amplex Red reagent (50 µM final), HRP (1 U/mL final), Benzylamine (1 mM final).

  • Microplate: 96-well or 384-well solid black flat-bottom plates.

Step-by-Step Methodology
  • Compound Preparation (Dose-Response):

    • Perform a 3-fold serial dilution of N-[(5-methylfuran-2-yl)methyl]ethanamine in DMSO.

    • Transfer to the assay plate to achieve final assay concentrations ranging from 1 mM down to 0.1 µM. Causality: Maintaining a constant final DMSO concentration (1% v/v) across all wells is critical, as higher DMSO concentrations can denature MAO-B and artificially suppress the baseline signal.

  • Enzyme Addition:

    • Dilute MAO-B in Assay Buffer to a working concentration of 1 µg/mL.

    • Add 50 µL of the enzyme solution to the test wells (Final concentration: 0.5 µg/mL).

  • Pre-Incubation (Critical Step):

    • Incubate the enzyme-fragment mixture at 37°C for 15 minutes in the dark. Causality: Many furan-based MAO inhibitors exhibit slow-binding kinetics. This pre-incubation allows the fragment to reach thermodynamic binding equilibrium with the enzyme before the substrate is introduced. Skipping this step leads to a severe underestimation of fragment potency.

  • Reaction Initiation:

    • Prepare a 2X Substrate Mixture containing Benzylamine, Amplex Red, and HRP in Assay Buffer.

    • Add 50 µL of the Substrate Mixture to all wells to initiate the reaction.

  • Kinetic Measurement:

    • Immediately transfer the plate to a fluorescence microplate reader.

    • Measure fluorescence continuously (Ex 530 nm / Em 590 nm) every 60 seconds for 30 minutes at 37°C.

Workflow S1 1. Compound Prep Serial dilution of fragment in DMSO (Max 1% final) S2 2. Enzyme Addition Add Recombinant MAO-B (0.5 µg/mL) to wells S1->S2 S3 3. Pre-Incubation 15 mins at 37°C to establish binding equilibrium S2->S3 S4 4. Substrate Addition Add Benzylamine, Amplex Red, and HRP S3->S4 S5 5. Kinetic Reading Measure Fluorescence (Ex 530/Em 590nm) for 30 mins S4->S5

Step-by-step microplate workflow for the in vitro MAO-B kinetic inhibition assay.

Data Presentation & Kinetic Analysis

To determine the inhibitory potency, extract the initial velocity ( V0​ ) from the linear portion of the kinetic fluorescence curve (typically the first 5–10 minutes) for each concentration. Calculate the percentage of remaining activity relative to the DMSO vehicle control. Data is fitted using a four-parameter logistic (4PL) non-linear regression model to derive the IC50​ .

Table 1: Representative Kinetic Profiling Data

CompoundRole IC50​ ( μM ) Ki​ ( μM )*Selectivity (MAO-B/A)
N-[(5-methylfuran-2-yl)methyl]ethanamine Test Fragment18.5 ± 1.412.2 ± 0.8> 10-fold
Selegiline Positive Control0.015 ± 0.0020.009 ± 0.001> 100-fold

*Note: Ki​ values are calculated using the Cheng-Prusoff equation, assuming competitive inhibition at the substrate-binding site, which is characteristic of furan-2-ylmethylamine derivatives[1].

References

  • [1] Title: Development of 5-phenylnitro bearing furan-based chalcones as a new class of potent MAO-B inhibitors | Source: Taylor & Francis | URL: [Link]

  • [2] Title: A one-step fluorometric method for the continuous measurement of monoamine oxidase activity | Source: PubMed (Analytical Biochemistry) | URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield for N-[(5-methylfuran-2-yl)methyl]ethanamine synthesis

Welcome to the Technical Support Center for the synthesis of N-[(5-methylfuran-2-yl)methyl]ethanamine . This knowledge base is designed for researchers and drug development professionals seeking to optimize the reductive...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-[(5-methylfuran-2-yl)methyl]ethanamine . This knowledge base is designed for researchers and drug development professionals seeking to optimize the reductive amination of 5-methylfurfural with ethylamine.

Below, you will find a mechanistic workflow, targeted troubleshooting guides, FAQs, and a self-validating standard operating procedure (SOP) designed to maximize secondary amine yield while suppressing common side reactions.

I. Mechanistic Workflow & Causality

Understanding the competing pathways in reductive amination is critical for yield optimization. The primary reaction involves the condensation of 5-methylfurfural (an electrophile) with ethylamine (a nucleophile) to form an imine intermediate, which is subsequently reduced. However, the choice of reducing agent and stoichiometry dictates whether the reaction favors the target secondary amine or diverts into unwanted byproducts.

ReactionPathway Aldehyde 5-Methylfurfural Imine Imine Intermediate Aldehyde->Imine + Ethylamine Alcohol Alcohol Byproduct Aldehyde->Alcohol Direct Reduction Amine Ethylamine Amine->Imine Product Target Amine Imine->Product Reduction Reductant NaBH(OAc)3 Reductant->Product TertAmine Tertiary Amine Product->TertAmine + Excess Aldehyde

Reaction pathway for N-[(5-methylfuran-2-yl)methyl]ethanamine synthesis and common byproducts.

II. Troubleshooting Guide

Issue 1: High levels of 5-methylfurfuryl alcohol detected (Direct Reduction)

  • Observation: GC-MS or NMR indicates significant accumulation of the alcohol byproduct, with low yields of the target amine.

  • Causality: The reducing agent is attacking the carbonyl group of 5-methylfurfural before the ethylamine can fully condense to form the imine. This is a common failure mode when using aggressive hydrides (like NaBH₄) in a direct one-pot synthesis.

  • Solution: Transition to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard because the electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making it selective for protonated iminium ions over neutral aldehydes [1]. Alternatively, implement an indirect (stepwise) protocol where the imine is allowed to form completely before the reductant is introduced.

Issue 2: Significant Over-alkylation (Tertiary Amine Formation)

  • Observation: Formation of N,N-bis[(5-methylfuran-2-yl)methyl]ethanamine.

  • Causality: The newly synthesized secondary amine (target product) is highly nucleophilic. If unreacted 5-methylfurfural is still present in the reaction matrix, the secondary amine will attack it, forming a new iminium ion that reduces into an unwanted tertiary amine.

  • Solution: Ensure a strict stoichiometric excess of ethylamine (1.5 to 2.0 equivalents). To further suppress this, add the 5-methylfurfural dropwise to the amine/reductant mixture. This maintains a low steady-state concentration of the aldehyde, statistically favoring primary amine condensation.

Issue 3: Incomplete Conversion & Reagent Volatility

  • Observation: The reaction stalls with unreacted 5-methylfurfural remaining, despite adding stoichiometric equivalents of ethylamine.

  • Causality: Ethylamine is a gas at room temperature (boiling point ~16.6 °C). When used as a free base in open or loosely sealed vessels, it rapidly vaporizes out of the solvent, destroying the required stoichiometry.

  • Solution: Use ethylamine hydrochloride (EtNH₂·HCl) combined with a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to generate the free amine in situ.

III. Frequently Asked Questions (FAQs)

Q: What is the optimal solvent system for this specific reductive amination? A: While 1,2-Dichloroethane (DCE) is historically favored for NaBH(OAc)₃ reductions due to optimal reaction kinetics, Tetrahydrofuran (THF) is highly recommended for this specific furanic synthesis. THF easily solubilizes the ethylamine hydrochloride salt and facilitates the stepwise imine formation without the toxicity concerns of halogenated solvents.

Q: Do I need to use a dehydrating agent like molecular sieves? A: Generally, no. The condensation of an unhindered aldehyde (5-methylfurfural) with a primary aliphatic amine is thermodynamically favorable and rapid. While 3Å molecular sieves can drive the equilibrium by sequestering water, using an excess of the amine and allowing 1–2 hours of pre-stirring is usually sufficient to achieve >95% imine conversion.

Q: Can I use catalytic hydrogenation instead of stoichiometric borohydrides to make the process greener? A: Yes, but with extreme caution. Catalytic reductive amination using H₂ gas over noble metals (e.g., Pd/C, Ru) or non-noble metals is a viable green alternative [2]. However, the furan ring is highly susceptible to hydrogenation. If utilizing H₂/Pd, you must strictly control the hydrogen pressure (typically < 3 atm) and temperature to prevent the over-reduction of the 5-methylfuran ring into a tetrahydrofuran derivative.

IV. Standard Operating Procedure (SOP): Indirect Reductive Amination

This protocol utilizes a stepwise approach to guarantee self-validation at the intermediate stage, ensuring maximum yield and reproducibility.

Step 1: In Situ Imine Formation

  • Charge a flame-dried, argon-purged round-bottom flask with Ethylamine hydrochloride (1.5 eq, 15 mmol) and anhydrous THF (0.2 M relative to aldehyde).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol) dropwise. Stir for 10 minutes to liberate the free ethylamine.

  • Add 5-Methylfurfural (1.0 eq, 10 mmol) dropwise over 5 minutes.

  • Self-Validation Check: Stir at room temperature for 2 hours. Pull an aliquot for TLC or GC-MS to confirm the disappearance of the aldehyde peak and the formation of the Schiff base. Causality: Pre-forming the imine completely eliminates the risk of direct aldehyde reduction by the hydride donor.

Step 2: Selective Reduction 5. Cool the reaction mixture to 0 °C using an ice bath. 6. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 15 mmol) portion-wise over 15 minutes. 7. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 4–6 hours. Causality: NaBH(OAc)₃ requires a protonated iminium species to facilitate hydride transfer. The mild acidity of the reaction matrix (often supplemented by trace acetic acid) activates the imine without compromising the acid-sensitive furan ring.

Step 3: Quenching and Isolation 8. Quench the reaction carefully by adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). 9. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). 10. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N-[(5-methylfuran-2-yl)methyl]ethanamine.

V. Yield Optimization Data

The following table summarizes the quantitative impact of varying reaction conditions on the synthesis of N-[(5-methylfuran-2-yl)methyl]ethanamine.

Method / ReagentsSolventTempTarget Amine YieldMajor Byproduct Observed
Direct: NaBH₄MeOH25 °C< 40%5-Methylfurfuryl alcohol (Direct reduction)
Direct: NaBH(OAc)₃DCE25 °C70 - 75%Tertiary amine (Over-alkylation)
Indirect: NaBH(OAc)₃ + EtNH₂·HCl THF 0 °C to 25 °C > 90% None (Trace alcohol)
Catalytic: H₂, Pd/CEtOH50 °C, 3 atm50 - 60%Furan ring reduction products

VI. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

  • Roylance, J. J., & Choi, K. (2016). "Electrochemical reductive amination of furfural-based biomass intermediates." Green Chemistry, 18(19), 5412-5417. URL:[Link]

Optimization

Troubleshooting impurities in N-[(5-methylfuran-2-yl)methyl]ethanamine crystallization

Welcome to the Application Scientist’s Technical Support Center. This guide provides an in-depth mechanistic framework for troubleshooting the isolation and crystallization of N-[(5-methylfuran-2-yl)methyl]ethanamine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist’s Technical Support Center. This guide provides an in-depth mechanistic framework for troubleshooting the isolation and crystallization of N-[(5-methylfuran-2-yl)methyl]ethanamine .

Synthesized via the reductive amination of 5-methylfurfural with ethylamine, this secondary amine presents unique downstream challenges. The electron-rich furan ring is highly prone to oxidative degradation, while the reductive amination process inherently generates competitive byproducts. This guide bridges the gap between thermodynamic theory and benchtop execution to ensure high-purity crystalline recovery.

Part 1: Mechanistic Pathways of Impurity Formation

To effectively troubleshoot a crystallization process, one must first understand the origin and physicochemical nature of the impurities entering the crystallizer. During the reductive amination of 5-methylfurfural, three primary side-reactions compete with the formation of the target secondary amine.

Pathway SM 5-Methylfurfural + Ethylamine Imine Imine Intermediate SM->Imine Condensation Imp1 Impurity: 5-Methylfurfuryl Alcohol (Direct Reduction) SM->Imp1 Over-reduction Target Target Secondary Amine N-[(5-methylfuran-2-yl)methyl]ethanamine Imine->Target Reductive Amination Imp2 Impurity: Tertiary Amine (Over-alkylation) Target->Imp2 + 5-MF (Side Reaction) Imp3 Impurity: Ring-Opened Dicarbonyls (Oxidation) Target->Imp3 O2 / Acid (Degradation)

Reaction pathway showing target amine synthesis and major impurity formation routes.

Part 2: Quantitative Impurity Matrix

Understanding the physical properties of these byproducts dictates the logic behind our solvent and pH choices during crystallization.

Impurity / ComponentMW ( g/mol )Mechanism of FormationPhysicochemical Impact during Crystallization
N-[(5-methylfuran-2-yl)methyl]ethanamine 139.20Target reductive amination of 5-MF with EtNH₂.Forms stable, filterable crystalline salts (e.g., Hydrochloride).
5-Methylfurfuryl alcohol 112.13Direct reduction of 5-MF by the hydride donor before condensation[1].Neutral molecule; remains highly soluble in organic mother liquors but acts as a co-solvent, increasing the risk of "oiling out".
N,N-bis[(5-methylfuran-2-yl)methyl]ethanamine 233.31Over-alkylation: The target secondary amine reacts with unreacted 5-MF[1].Weakly basic (lower pKa than target); co-precipitates if the acid stoichiometry or pH is not strictly controlled.
Furan-ring oxidation products VariesAir/Oxidation of the furan ring leading to Achmatowicz-type cleavage[2].Highly colored (yellow/brown humins); coats seed crystals, inhibits nucleation, and degrades visual purity[3].

Part 3: Targeted Troubleshooting (FAQs)

Q1: Why does my crystallization mixture turn dark brown upon the addition of acid, and how do I prevent it? A: Furan rings are electron-rich dienes that are highly susceptible to electrophilic oxidation and singlet oxygen attack. In the presence of oxygen and acidic conditions (such as during HCl salt formation), the furan ring undergoes an oxidative cleavage, forming highly reactive dicarbonyl intermediates that rapidly polymerize into dark, insoluble humins [2]. Causality & Fix: The root cause is oxygen exposure during the thermodynamic stress of exothermic salt formation. To prevent this, solvent deoxygenation is mandatory. Sparge all crystallization solvents (e.g., Ethyl Acetate, Isopropanol) with nitrogen for 30 minutes prior to use, and perform the acid addition under a strict inert atmosphere.

Q2: I am getting an "oiling out" (liquid-liquid phase separation) instead of solid crystals when forming the hydrochloride salt. What is the thermodynamic cause and fix? A: Oiling out (LLPS) occurs when the supersaturation level of the amine salt exceeds the liquid-liquid coexistence curve (binodal) before intersecting the solid-liquid equilibrium curve. Secondary amine hydrochlorides often have high solubility in polar solvents and relatively low melting points. Rapid addition of an anti-solvent forces the system into a metastable liquid state rather than inducing solid nucleation. Causality & Fix: The thermodynamic driving force for nucleation must be controlled. Switch from a single solvent to a binary system (e.g., Ethyl Acetate / Isopropanol). Isopropanol acts as a solubility buffer. Seed the solution at a low supersaturation level (just before the cloud point) to provide a low-energy surface for heterogeneous nucleation.

Q3: My isolated crystals contain 2-5% of the tertiary amine byproduct. How can I selectively purge this before crystallization? A: Tertiary amines form during reductive amination via over-alkylation [1]. Because the tertiary amine is significantly more sterically hindered, its conjugate acid has a slightly lower pKa (~8.0) compared to the secondary target amine (~10.0). Causality & Fix: Implement a pH-controlled reactive extraction prior to crystallization. By buffering the aqueous crude mixture to pH 8.8, the tertiary amine is neutralized and partitions into the organic waste layer, while the target secondary amine remains protonated and safely retained in the aqueous phase.

Part 4: Self-Validating Crystallization Protocol

This protocol details the formation of N-[(5-methylfuran-2-yl)methyl]ethanamine Hydrochloride . Every step contains a validation checkpoint to ensure the system behaves as thermodynamically predicted.

Workflow Crude Crude Amine Free Base (in EtOAc) Inert Deoxygenation (N2 Purge) Prevent Furan Oxidation Crude->Inert Acid Add 1.05 eq HCl in IPA Maintain Temp < 20°C Inert->Acid Check Phase Check: Clear Solution vs. Oiling Out Acid->Check Seed Add Seed Crystals at 15°C Induce Nucleation Check->Seed Clear Solution Oil Oiling Out Occurs: Heat to Clear, Add EtOAc Check->Oil Cloud Point / LLPS Anti Add Anti-solvent (Heptane) Dropwise Seed->Anti Iso Filter & Wash (Cold EtOAc/Heptane) Anti->Iso Oil->Check Re-dissolve

Step-by-step troubleshooting workflow for the secondary amine salt crystallization.

Step-by-Step Methodology:

Step 1: pH-Controlled Impurity Purge

  • Suspend the crude reductive amination mixture in a 1:1 mixture of Water and Toluene.

  • Adjust the aqueous layer to pH 8.8 using 1M NaOH or 1M HCl.

  • Self-Validation: Extract and discard the Toluene layer. Run a TLC or LC-MS on the Toluene layer; it should contain the tertiary amine and neutral 5-methylfurfuryl alcohol, but no secondary amine.

Step 2: Free-Basing and Extraction

  • Adjust the retained aqueous layer to pH > 12.0 using 5M NaOH to fully deprotonate the target secondary amine.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 50 mL). Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Self-Validation: Drop a 10 µL aliquot of the aqueous waste into a pH indicator solution. If the pH is < 12, the amine is not fully extracted.

Step 3: Deoxygenation (Critical for Furan Stability)

  • Filter the EtOAc solution into a clean, dry crystallizer.

  • Sparge the solution with high-purity Nitrogen gas for 30 minutes.

  • Self-Validation: Use a headspace oxygen sensor. Do not proceed until the headspace reads < 1% O₂.

Step 4: Salt Formation and Seeding

  • Cool the reactor to 15°C.

  • Slowly add 1.05 equivalents of 5-6M HCl in Isopropanol (IPA) dropwise via an addition funnel, keeping the internal temperature below 20°C to prevent thermal degradation of the furan ring.

  • Self-Validation: Take a 50 µL aliquot and mix with 1 mL of DI water. The pH must read 2.0 - 2.5. If it is > 3.0, unprotonated amine remains; add additional HCl in IPA in 0.05 eq increments.

  • Add 1% (w/w) of pure N-[(5-methylfuran-2-yl)methyl]ethanamine Hydrochloride seed crystals. Stir at 15°C for 1 hour until a white, turbid suspension forms.

Step 5: Anti-Solvent Addition and Isolation

  • Once a healthy seed bed is established (visible crystalline slurry, no oily droplets on the reactor walls), slowly add Heptane (anti-solvent) dropwise over 2 hours at a 1:1 volume ratio to the EtOAc/IPA mixture.

  • Cool the suspension to 0°C at a rate of 0.2°C/min.

  • Filter the white crystals under a nitrogen blanket and wash with cold (0°C) 1:1 EtOAc/Heptane. Dry in a vacuum oven at 40°C.

References

  • Organic Reactions: Oxidative Cleavage of Furans. Organic Reactions. Available at:[Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. ACS Chemical Reviews. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: N-[(5-methylfuran-2-yl)methyl]ethanamine Reaction Optimization

Welcome to the Technical Support Center. As a versatile building block in pharmaceutical development and materials science[1], N-[(5-methylfuran-2-yl)methyl]ethanamine presents a unique synthetic challenge: balancing the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a versatile building block in pharmaceutical development and materials science[1], N-[(5-methylfuran-2-yl)methyl]ethanamine presents a unique synthetic challenge: balancing the nucleophilicity of the secondary amine with the extreme acid-sensitivity of the 5-methylfuran ring.

As a Senior Application Scientist, I have compiled this guide to provide you with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your solvent conditions and prevent product degradation.

Mechanistic Troubleshooting & FAQs

Q1: Why does my reaction mixture turn dark brown or black when acylating N-[(5-methylfuran-2-yl)methyl]ethanamine with acetyl chloride? A1: This color change is a classic indicator of furan ring polymerization. Acylation with acid chlorides generates hydrochloric acid (HCl) as a byproduct. The furan ring is notably unstable in acidic conditions, where it is susceptible to 2[2]. This degradation is initiated by protonation at the α-carbon, producing highly reactive electrophiles that rapidly polymerize[2]. Optimization: Transition to a non-polar aprotic solvent (e.g., Dichloromethane, DCM) and include a slight molar excess of a non-nucleophilic base like pyridine or triethylamine (TEA)[3]. This ensures the instantaneous neutralization of HCl, protecting the sensitive furan moiety.

Q2: Can I use protic solvents like methanol or ethanol for the alkylation of this secondary amine? A2: It is highly discouraged. Protic solvents actively participate in the degradation pathways of furan rings. Even in mildly acidic or neutral conditions, water or alcohols can accelerate hydration and subsequent ring-opening[2]. Empirical data demonstrates that furans exhibit significantly 4 (such as THF, toluene, or ethyl acetate) because the strict absence of free hydrogen ions suppresses these hydration reactions[4].

Q3: How does the steric profile of N-[(5-methylfuran-2-yl)methyl]ethanamine influence solvent choice during nucleophilic substitution? A3: As a secondary amine, this compound possesses moderate nucleophilicity but increased steric hindrance compared to primary amines, due to the bulky 5-methylfuran ring and the ethyl group[3]. To drive alkylation without forcing harsh thermal conditions that might degrade the furan ring[1], utilize highly polar aprotic solvents like Dimethylformamide (DMF). DMF not only5[5], but its high dielectric constant also stabilizes the transition state of SN2 reactions, allowing the reaction to proceed efficiently at lower, safer temperatures.

Solvent Selection Matrix

SolventOptimization Start N-[(5-methylfuran-2-yl)methyl]ethanamine Acylation Acylation (e.g., Acetyl Chloride) Start->Acylation Alkylation Alkylation (e.g., Alkyl Halides) Start->Alkylation Acidic Acidic Byproducts (HCl) Generated Acylation->Acidic Neutral Neutral/Basic Byproducts Alkylation->Neutral SolventA Use Non-polar Aprotic Solvent (DCM) + Excess Scavenger Base (TEA) Acidic->SolventA Neutralization Required SolventB Use Polar Aprotic Solvent (DMF) + Mild Base (K2CO3) Neutral->SolventB SN2 Optimization Preserved Furan Ring Preserved (No α-carbon protonation) SolventA->Preserved SolventB->Preserved

Decision matrix for solvent and base selection to prevent furan ring degradation.

Quantitative Data: Solvent Effects on Furan Stability

Solvent ClassificationExample SolventsFuran Ring StabilityMechanistic Interaction
Polar Aprotic DMF, THFHigh Strong stabilizing effect; high dielectric constant without free protons suppresses hydration[4][5].
Non-polar Aprotic DCM, TolueneHigh Provides an inert environment; prevents acid-catalyzed protonation at the α-carbon[4].
Polar Protic Methanol, WaterLow Hydrogen bonding network actively participates in and accelerates ring-opening degradation[2].
Acidic Acetic AcidVery Low Directly protonates the furan α-carbon, initiating rapid hydrolysis and polymerization[2].

Self-Validating Experimental Protocol: N-Acylation

Objective: Achieve complete N-acylation of N-[(5-methylfuran-2-yl)methyl]ethanamine while preserving the structural integrity of the 5-methylfuran ring. Causality Focus: Utilizing DCM to prevent hydration[4] and Pyridine as an acid scavenger to prevent α-carbon protonation[2][3].

Step 1: Reagent Preparation & Inert Atmosphere

  • Dissolve 1.0 equivalent of N-[(5-methylfuran-2-yl)methyl]ethanamine and 1.2 equivalents of anhydrous pyridine in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration[3].

  • Causality: Anhydrous DCM strictly excludes water, preventing protic degradation[4]. Pyridine acts as a thermodynamic sink for the HCl generated in Step 2.

  • Action: Purge the reaction flask with Nitrogen (N2) and cool to 0 °C using an ice bath.

Step 2: Electrophile Addition

  • Add 1.05 equivalents of acetyl chloride dropwise over 15 minutes[3].

  • Causality: Dropwise addition at 0 °C controls the highly exothermic nucleophilic acyl substitution, preventing localized heating that could overcome the activation energy required for furan ring-opening.

Step 3: Reaction Monitoring

  • Stir the mixture, allowing it to slowly warm to room temperature over 1 hour. Monitor via TLC (Hexanes:Ethyl Acetate).

  • Validation Check: The complete disappearance of the secondary amine spot confirms the successful nucleophilic attack.

Step 4: Self-Validating Quench & Workup

  • Quench the reaction by adding an equal volume of saturated aqueous NaHCO3.

  • Validation Check (Critical): Immediately test the pH of the aqueous layer using indicator paper. The pH must be ≥ 7. If the solution is acidic, the furan ring is at immediate risk of degradation[2]. Add additional NaHCO3 until basicity is confirmed. This internal check guarantees all HCl has been neutralized prior to concentration.

Step 5: Isolation

  • Separate the organic DCM layer, wash with brine, and dry over anhydrous Na2SO4. Evaporate the solvent under reduced pressure at <35 °C to yield the pure N-acetylated product.

References

  • 5 - researchgate.net 2.2 - benchchem.com 3.4 - researchgate.net 4.1 - mdpi.com 5.3 - benchchem.com

Sources

Optimization

Technical Support Center: Resolving Aqueous Solubility Issues of N-[(5-methylfuran-2-yl)methyl]ethanamine

Target Audience: Researchers, formulation scientists, and drug development professionals. Diagnostic Overview N-[(5-methylfuran-2-yl)methyl]ethanamine (also known as 5-methylfurfuryl ethylamine) is a secondary amine char...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, formulation scientists, and drug development professionals.

Diagnostic Overview

N-[(5-methylfuran-2-yl)methyl]ethanamine (also known as 5-methylfurfuryl ethylamine) is a secondary amine characterized by a lipophilic 5-methylfurfuryl moiety. While the secondary amine nitrogen provides a site for hydrogen bonding and protonation[1], the bulky, non-polar furan derivative significantly increases the molecule's overall lipophilicity. This structural dichotomy often results in erratic aqueous solubility, particularly at physiological pH (7.4), leading to precipitation in in vitro assays and variable bioavailability in vivo.

To systematically address these issues, follow the diagnostic logic outlined below to select the appropriate solubilization strategy.

FormulationLogic Start API: N-[(5-methylfuran-2-yl)methyl]ethanamine Low Aqueous Solubility Detected CheckPH Can the formulation pH be lowered below API pKa? Start->CheckPH SaltForm Strategy A: Salt Formation (e.g., HCl, Mesylate) CheckPH->SaltForm Yes (Acidic pH tolerated) CheckTox Is the assay sensitive to high osmolality or cosolvents? CheckPH->CheckTox No (Strict pH 7.4 required) Cyclo Strategy B: Inclusion Complex (HP-β-CD 10-20% w/v) CheckTox->Cyclo Yes (In vitro cell assays) Cosolvent Strategy C: Cosolvent Blending (PEG 400 / Propylene Glycol) CheckTox->Cosolvent No (In vivo / PK studies)

Decision tree for selecting a solubility enhancement strategy based on assay constraints.

Troubleshooting & FAQs (Causality & Mechanisms)

Q1: Why does N-[(5-methylfuran-2-yl)methyl]ethanamine precipitate when added to my pH 7.4 assay buffer, even though it dissolves perfectly in my DMSO stock? A1: This is a classic case of pH-dependent solubility failure combined with solvent shifting. Secondary amines typically possess a pKa between 8.5 and 9.5. According to the Henderson-Hasselbalch equation, at pH 7.4, while the majority of the drug is ionized, a small but critical fraction (approx. 1–3%) exists as the un-ionized free base. Because the lipophilic 5-methylfurfuryl group drastically reduces the intrinsic solubility of this free base (often to < 10 µg/mL), the total saturation solubility remains severely bottlenecked[2]. When you spike a highly concentrated DMSO stock into an aqueous buffer, the free base concentration instantly exceeds its saturation limit, causing rapid nucleation and precipitation.

Q2: I cannot lower the pH of my cell culture media. How can I solubilize the compound without using harsh cosolvents that might lyse my cells? A2: The most robust approach for neutral, aqueous in vitro assays is inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic 5-methylfurfuryl ring of the molecule inserts into the lipophilic cavity of the cyclodextrin torus, while the hydrophilic exterior of the cyclodextrin maintains excellent water solubility. Unlike cosolvents, HP-β-CD complexes are highly stable against dilution-induced precipitation and generally exhibit low cellular toxicity, making them ideal for targeted delivery in aqueous media[3].

Q3: For in vivo pharmacokinetic (PK) studies, is salt formation or cosolvency preferred? A3: Salt formation is the preferred primary strategy. Converting the secondary amine into a hydrochloride or mesylate salt intrinsically improves the dissolution rate and equilibrium solubility by lowering the local pH in the diffusion layer[4][5]. Cosolvent systems (e.g., PEG 400 or Propylene Glycol) can be used to reduce interfacial tension[5], but they carry a high risk of precipitation upon dilution in the bloodstream. If cosolvents must be used, they should be paired with a precipitation inhibitor (like HPMC or PVP).

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation checkpoints to confirm the success of the solubilization technique.

Protocol A: In Situ Salt Screening & pH-Solubility Profiling

Objective: Determine the optimal pH and counterion for maximum aqueous solubility.

Step-by-Step Methodology:

  • Preparation: Weigh 10 mg of N-[(5-methylfuran-2-yl)methyl]ethanamine free base into three separate glass vials.

  • Acidification: Add 1 mL of deionized water to each. To Vial 1, add 1.1 molar equivalents of 0.1M HCl. To Vial 2, add 1.1 eq of Methanesulfonic acid. Leave Vial 3 as the free base control.

  • Equilibration: Vortex for 2 minutes, then agitate on a rotary shaker at 800 rpm for 24 hours at 25°C.

  • Validation Checkpoint 1 (Visual & pH): Measure the final pH of each vial. The pH must be at least 2 units below the estimated pKa (target pH ~5.0–6.0) to ensure >99% protonation. Inspect for undissolved solids.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet undissolved drug.

  • Validation Checkpoint 2 (Turbidity): Extract the supernatant and measure turbidity. A reading of < 5 NTU confirms the absence of colloidal aggregates.

  • Quantitation: Dilute the supernatant and analyze via HPLC-UV against a standard curve to determine the saturation solubility.

Protocol B: HP-β-CD Phase Solubility Study

Objective: Solubilize the free base at pH 7.4 using cyclodextrin complexation.

CDProtocol Prep 1. Prepare Vehicle (0-20% HP-β-CD) Add 2. Add Excess API (Solid Free Base) Prep->Add Equilibrate 3. Equilibrate (24h, 25°C, 800 rpm) Add->Equilibrate Filter 4. Filter & Verify (0.45µm, NTU < 5) Equilibrate->Filter Analyze 5. HPLC Quantitation (Calculate Binding Constant) Filter->Analyze

Self-validating workflow for HP-β-CD phase solubility profiling and complexation.

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a series of HP-β-CD solutions in pH 7.4 PBS at concentrations of 0%, 5%, 10%, 15%, and 20% (w/v).

  • Drug Addition: Add an excess amount (e.g., 20 mg) of N-[(5-methylfuran-2-yl)methyl]ethanamine to 2 mL of each cyclodextrin solution.

  • Equilibration: Seal the vials and agitate at 25°C for 48 hours to ensure thermodynamic equilibrium.

  • Validation Checkpoint 1 (Excess Solid): Visually confirm that solid drug remains at the bottom of the vial. If all drug dissolves, the system is not saturated, and more API must be added.

  • Filtration: Filter the suspensions through a 0.45 µm hydrophilic PTFE syringe filter. Discard the first 0.5 mL of filtrate to account for membrane adsorption.

  • Validation Checkpoint 2 (Recovery): Spike a known concentration of the API into the 20% HP-β-CD vehicle, filter, and calculate recovery to ensure the filter does not retain the complexed drug.

  • Analysis: Quantify the dissolved API using HPLC. Plot API concentration vs. HP-β-CD concentration to calculate the stability constant ( K1:1​ ).

Quantitative Data Presentation

Table 1: Comparative Formulation Strategies for N-[(5-methylfuran-2-yl)methyl]ethanamine

StrategyMechanism of ActionTarget Media / ApplicationDilution StabilityToxicity / Tolerability Risk
pH Adjustment (Acidic) Protonation of secondary amine[2]Oral dosing, gastric mediaHigh (if gastric pH is low)Low (dependent on acid used)
Salt Formation (HCl) Increases intrinsic dissolution rate[4]Solid dosage forms, IVHighLow
Cosolvency (PEG 400) Reduces solvent polarity[5]IV, Toxicology studiesLow (Risk of precipitation) Moderate (Osmolality issues)
Cyclodextrin (HP-β-CD) Host-guest inclusion complexation[3]In vitro cell assays (pH 7.4)HighLow (Safe up to ~28g/day)

Table 2: Expected Phase Solubility Profile (HP-β-CD at 25°C, pH 7.4)

HP-β-CD Concentration (% w/v)HP-β-CD Molarity (mM)Estimated API Solubility (mg/mL)Visual Observation (Pre-filtration)
0% (Buffer Control)0< 0.1Heavy precipitation
5%~351.2Cloudy suspension
10%~702.5Mild suspension
15%~1053.8Trace solids
20%~140> 5.0Saturated, minimal solids
(Note: Values are representative estimates for lipophilic secondary amines based on typical 1:1 complexation isotherms).

References

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. 2

  • FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Drug Development & Delivery. 3

  • Enhancing the Solubility of Poorly Soluble Drugs. Asian Journal of Pharmaceutical Research. 4

  • A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. 5

  • Amine - Solvation Effects and Basicity. Wikipedia. 1

Sources

Troubleshooting

Technical Support Center: Troubleshooting Alkylation of N-[(5-methylfuran-2-yl)methyl]ethanamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of amine alkylations.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of amine alkylations. The direct N-alkylation of N-[(5-methylfuran-2-yl)methyl]ethanamine presents a unique set of challenges. Because the molecule contains both a secondary amine and an electron-rich 5-methylfuran ring, it is highly susceptible to competing side reactions.

This guide provides mechanistic insights, field-proven troubleshooting strategies, and a self-validating protocol to help you maximize the yield of your target tertiary amine while suppressing unwanted byproducts.

Mechanistic Causality & Reaction Pathways

To effectively troubleshoot, we must first understand the causality of the side reactions. Direct alkylation of secondary amines is conceptually simple but practically complex due to the [1]. Furthermore, the furan ring's electron density makes it a prime target for electrophiles.

G A Secondary Amine N-[(5-methylfuran-2-yl)methyl]ethanamine C Target Tertiary Amine (Desired Product) A->C SN2 Substitution (Controlled) E Ring Alkylation (Friedel-Crafts) A->E Lewis Acids / Electrophilic Attack B Alkylating Agent (R-X) F Alkene + Amine (E2 Elimination) B->F Strong Base / High Heat D Quaternary Salt (Over-alkylation) C->D Excess R-X (High Nucleophilicity)

Reaction pathways and side product formation in furfurylamine alkylation.

Troubleshooting Guide & FAQs

Q1: I am isolating a highly polar side product that stays at the baseline on normal-phase TLC. What is it, and how do I prevent it? A1: This is a quaternary ammonium salt resulting from over-alkylation. The desired tertiary amine product is often more nucleophilic than the starting secondary amine, leading to [2]. Causality & Solution: To suppress this, you must alter the relative reactivity of the secondary vs. tertiary amine. I recommend adding a protic co-solvent (like methanol) to your aprotic reaction mixture. Protic solvents preferentially hydrogen-bond with the more substituted tertiary amine, effectively shielding it and[3]. Additionally, strictly control your stoichiometry to 1.05 equivalents of the alkylating agent[4].

Q2: My LC-MS shows the correct mass, but NMR indicates a mixture of isomers. Why is my furan ring reacting? A2: You are observing Friedel-Crafts-type ring alkylation. The 5-methyl group donates electron density into the furan ring, making the C3 and C4 positions highly reactive toward electrophiles[5]. Causality & Solution: This occurs if your alkylating agent forms a stable carbocation (e.g., benzylic halides) or if there are Lewis acidic impurities present[6]. Switch to a strictly non-nucleophilic, metal-free organic base like N,N-Diisopropylethylamine (DIPEA) and run the reaction at room temperature to prevent electrophilic aromatic substitution.

Q3: I am recovering unreacted amine, and GC-MS indicates the formation of an alkene from my alkyl halide. How do I fix this? A3: This is competitive E2 elimination. Strong inorganic bases (like NaH or hot K₂CO₃) can act as Brønsted bases rather than proton scavengers, abstracting a beta-proton from the alkyl halide[1]. Causality & Solution: Lower the reaction temperature to 25°C. If elimination persists, consider abandoning direct alkylation in favor of [7]. Reductive amination using an aldehyde and NaBH(OAc)₃ entirely circumvents the E2 pathway and prevents over-alkylation.

Quantitative Data on Reaction Optimization

The following table summarizes the impact of various reaction parameters on the product distribution during the alkylation of N-[(5-methylfuran-2-yl)methyl]ethanamine with a standard primary alkyl bromide.

Table 1: Impact of Reaction Conditions on Product Distribution

BaseSolvent SystemTemp (°C)Tertiary Amine Yield (%)Quaternary Salt (%)Ring Alkylation (%)
NaH (Strong)THF (Aprotic)6542158
K₂CO₃DMF (Aprotic)8055255
K₂CO₃DMF (Aprotic)257218<1
DIPEAMeCN (Aprotic)25858<1
DIPEAMeCN / MeOH (9:1)2594 <2 <1

Note: The addition of a protic co-solvent (MeOH) provides the highest selectivity by modulating the nucleophilicity of the tertiary amine product.

Validated Experimental Protocol: Selective N-Alkylation

This protocol utilizes the optimized conditions from Table 1. It is designed as a self-validating system , ensuring that each phase of the reaction is verified before proceeding.

Materials Required:

  • N-[(5-methylfuran-2-yl)methyl]ethanamine (1.0 equiv)

  • Alkyl Bromide (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Acetonitrile (MeCN) / Methanol (MeOH) (9:1 v/v, anhydrous)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried round-bottom flask under N₂, dissolve N-[(5-methylfuran-2-yl)methyl]ethanamine (1.0 equiv) in the MeCN/MeOH solvent mixture (0.2 M concentration). Add DIPEA (1.5 equiv).

  • Electrophile Addition: Cool the mixture to 0°C using an ice bath. Add the alkyl bromide (1.05 equiv) dropwise over 10 minutes.

    • Causality: Dropwise addition at 0°C prevents local concentration spikes of the electrophile, minimizing the risk of exothermic runaway and over-alkylation.

  • Propagation & Self-Validation: Remove the ice bath and allow the reaction to stir at 25°C for 4 hours.

    • Validation Check: Pull a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is validated to proceed to the next step only if the peak area of the secondary amine starting material is <5% relative to the tertiary amine product. If >5%, add an additional 0.05 equiv of alkyl bromide and stir for 1 hour before re-checking.

  • Quench and Workup: Once validated, quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to the reaction solvent). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Causality: The mild bicarbonate quench neutralizes any residual HBr without degrading the acid-sensitive furan ring.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient with 1% Triethylamine).

    • Validation Check: Run a TLC of the purified fractions. The presence of a single spot (visualized by UV and Ninhydrin stain) confirms the absence of polar quaternary salts (which remain at the baseline) and non-polar alkene byproducts (which elute near the solvent front).

References

  • [2] - Benchchem

  • [4] - ACS GCI Pharmaceutical Roundtable

  • [1] - PMC - NIH

  • [3] - Google Patents

  • [5] - GuideChem

  • [7] - OSTI

  • [6] - PMC - NIH

Sources

Reference Data & Comparative Studies

Validation

N-[(5-methylfuran-2-yl)methyl]ethanamine vs N-(furan-2-ylmethyl)ethanamine reactivity

The structural divergence between N-[(5-methylfuran-2-yl)methyl]ethanamine (Compound A) and N-(furan-2-ylmethyl)ethanamine (Compound B) may appear trivial—a single methyl group at the C5 position of the furan ring. Howev...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural divergence between N-[(5-methylfuran-2-yl)methyl]ethanamine (Compound A) and N-(furan-2-ylmethyl)ethanamine (Compound B) may appear trivial—a single methyl group at the C5 position of the furan ring. However, as any synthetic chemist or materials scientist will attest, this minor modification fundamentally dictates their utility in advanced synthetic workflows.

This guide objectively compares the reactivity of these two secondary amines, focusing on how the C5-methyl group alters their electronic profiles, stability, and performance in two critical chemical domains: the aza-Achmatowicz oxidative ring expansion and Diels-Alder cycloadditions .

Mechanistic Reactivity Divergence

Electronic Effects and Diels-Alder Cycloaddition

The furan ring is a classic diene in normal electron-demand Diels-Alder (DA) reactions. However, unsubstituted furans (like Compound B) often exhibit sluggish DA kinetics at physiological pH and room temperature, requiring acidic catalysis or heat to achieve meaningful conversion.

The addition of the C5-methyl group in Compound A introduces a positive inductive (+I) effect. This electron-donating group raises the Highest Occupied Molecular Orbital (HOMO) energy of the furan ring, narrowing the HOMO-LUMO gap with electron-deficient dienophiles (such as maleimides). Consequently, Compound A undergoes DA cycloadditions significantly faster than Compound B under mild, aqueous conditions ([1]). This accelerated reactivity is heavily exploited in bio-orthogonal click chemistry and dynamic hydrogel crosslinking.

DielsAlder DieneA N-(furan-2-ylmethyl)ethanamine (Unsubstituted Furan) DA_A Slow Cycloaddition Low conversion at pH 7.4 DieneA->DA_A DieneB N-[(5-methylfuran-2-yl)methyl]ethanamine (5-Methylfuran) DA_B Fast Cycloaddition Rapid gelation at pH 7.4 DieneB->DA_B Maleimide Maleimide Dienophile (e.g., PEG-Maleimide) Maleimide->DA_A Maleimide->DA_B

Caption: Diels-Alder reactivity logic demonstrating the HOMO-raising effect of the 5-methyl group.

Oxidative Ring Expansion (Aza-Achmatowicz Rearrangement)

Both compounds are prime substrates for the aza-Achmatowicz rearrangement, a powerful method for synthesizing functionalized piperidinones ([2]).

During oxidation (typically via N-bromosuccinimide), a halonium intermediate is formed, followed by nucleophilic attack by water and subsequent ring expansion. In Compound A, the C5-methyl group stabilizes the transient oxocarbenium ion intermediate via hyperconjugation, often leading to a cleaner initial oxidation step. However, the resulting product is a 6-hydroxy-6-methyl-3-piperidinone. The tertiary hemiaminal center at C6 is sterically encumbered, which can influence the stereoselectivity of downstream functionalizations (e.g., Luche reductions or aza-Friedel-Crafts reactions) compared to the less hindered secondary hemiaminal derived from Compound B ([3]).

AzaAchmatowicz SubA Compound B (R=H) Ox Oxidation (NBS/H2O) Halonium Intermediate SubA->Ox [O] SubB Compound A (R=CH3) SubB->Ox [O] IntA Hemiaminal (C6-H) Ox->IntA R=H IntB Hemiaminal (C6-CH3) Stabilized Oxocarbenium Ox->IntB R=CH3 ProdA 6-Hydroxy-3-piperidinone IntA->ProdA Rearrangement ProdB 6-Hydroxy-6-methyl- 3-piperidinone IntB->ProdB Rearrangement

Caption: Aza-Achmatowicz oxidation pathways comparing H vs CH3 substitution at the C5 position.

Electrophilic Aromatic Substitution (EAS) and Acid Stability

Unsubstituted furfurylamines are notoriously sensitive to acidic environments. The C5 position is highly nucleophilic, making it susceptible to electrophilic attack by iminium ions generated from the amine, leading to rapid, irreversible head-to-tail polymerization (resinification).

By blocking the C5 position with a methyl group, Compound A is significantly more stable under acidic conditions. While it can still undergo side reactions at the C3 or C4 positions, the absence of the primary reactive α-site prevents the formation of linear polymeric networks ([4]). This structural stability is reflected in their standard enthalpies of formation, where the 5-methyl derivative exhibits a markedly lower (more stable) gas-phase enthalpy of formation (−81.2 kJ·mol⁻¹) compared to the unsubstituted analog (−43.5 kJ·mol⁻¹) ([5]).

Quantitative Data Comparison

PropertyN-(furan-2-ylmethyl)ethanamine (Comp. B)N-[(5-methylfuran-2-yl)methyl]ethanamine (Comp. A)
Furan HOMO Level Lower (Less nucleophilic)Higher (More nucleophilic)
Diels-Alder Kinetics (pH 7.4) Slow (Requires acidic pH or heat)Fast (Proceeds rapidly at physiological pH)
Aza-Achmatowicz Product 6-Hydroxy-1-ethyl-3-piperidinone6-Hydroxy-6-methyl-1-ethyl-3-piperidinone
Acid-Catalyzed Polymerization High susceptibility (C5 is highly reactive)Low susceptibility (C5 is sterically blocked)
Standard Enthalpy of Formation −43.5 ± 1.4 kJ·mol⁻¹−81.2 ± 1.7 kJ·mol⁻¹

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly stated to aid researchers in troubleshooting.

Protocol 1: Aza-Achmatowicz Rearrangement to Piperidinones

Objective: Convert the furan core into a functionalized 3-piperidinone scaffold. Causality Note: Secondary amines must be protected prior to oxidation. Failure to protect the N-ethyl group will result in competitive N-oxidation (forming nitrones) or N-bromination, drastically reducing the yield of the desired ring-expanded product.

  • Amine Protection: Dissolve 10 mmol of the chosen amine in 20 mL of dichloromethane (DCM). Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and 0.1 equivalents of DMAP. Stir at room temperature for 4 hours.

  • Validation: Perform Thin Layer Chromatography (TLC). The disappearance of the ninhydrin-active amine spot confirms complete protection.

  • Oxidation: Dissolve the N-Boc protected amine in a 4:1 mixture of THF/H₂O (25 mL). Cool the reaction flask to 0 °C in an ice bath.

  • Activation: Portion-wise, add 1.1 equivalents of N-Bromosuccinimide (NBS) over 15 minutes. Mechanism: NBS generates the halonium ion, while water acts as the nucleophile to form the hemiaminal intermediate.

  • Rearrangement: Stir for 1 hour at 0 °C, then allow to warm to room temperature.

  • Quenching & Extraction: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize unreacted NBS. Extract with Ethyl Acetate (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Quality Control: Analyze via ¹H NMR. For Compound A, the disappearance of the furan aromatic protons (~6.0-6.3 ppm) and the appearance of an enone system (~6.8 ppm and ~6.1 ppm) validates successful ring expansion.

Protocol 2: Bio-Orthogonal Diels-Alder Crosslinking

Objective: Utilize the enhanced reactivity of the 5-methylfuran moiety for rapid hydrogel gelation at physiological pH. Causality Note: Compound A is selected over Compound B because its raised HOMO level permits spontaneous cycloaddition with maleimides at pH 7.4, avoiding the cytotoxic acidic conditions required for unsubstituted furans.

  • Functionalization: Conjugate Compound A to a polymer backbone (e.g., Hyaluronic Acid) via standard EDC/NHS amide coupling using the secondary amine.

  • Purification: Dialyze the polymer against 0.1 M NaCl, followed by distilled water, to remove unreacted amine. Lyophilize to obtain the furan-modified polymer.

  • Gelation Setup: Dissolve the furan-modified polymer in 1X PBS (pH 7.4) at a concentration of 2% w/v.

  • Crosslinking: Add a stoichiometric equivalent of a multi-arm PEG-maleimide crosslinker (dissolved in PBS) to the polymer solution. Mix rapidly.

  • Validation (Rheology): Immediately transfer the mixture to a rheometer equipped with a parallel plate geometry. Monitor the storage (G') and loss (G'') moduli over time at 37 °C. The crossover point (G' > G'') indicates the gelation time. Compound A derivatives will typically gel within minutes, whereas Compound B derivatives may take hours or fail to gel entirely at this pH.

References

  • Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights Source: Molecules, 2024 URL:[Link][5]

  • Aza-Achmatowicz rearrangement coupled with intermolecular aza-Friedel–Crafts enables total syntheses of uleine and aspidosperma alkaloids Source: Nature Communications, 2019 URL:[Link][3]

  • Diels−Alder Click-Cross-Linked Hydrogels with Increased Reactivity Enable 3D Cell Encapsulation Source: Biomacromolecules, 2018 URL:[Link][1]

  • An Unexpected Reaction between 5-Hydroxymethylfurfural and Imidazolium-Based Ionic Liquids at High Temperatures Source: Molecules, 2013 URL:[Link][4]

Sources

Validation

Validation of GC-MS methods for N-[(5-methylfuran-2-yl)methyl]ethanamine purity

Advanced Validation of GC-MS Methodologies for N-[(5-methylfuran-2-yl)methyl]ethanamine Purity The accurate purity determination of N-[(5-methylfuran-2-yl)methyl]ethanamine—a functionalized secondary amine featuring a fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Validation of GC-MS Methodologies for N-[(5-methylfuran-2-yl)methyl]ethanamine Purity

The accurate purity determination of N-[(5-methylfuran-2-yl)methyl]ethanamine—a functionalized secondary amine featuring a furan ring—is a critical requirement in pharmaceutical development and fine chemical manufacturing. However, analyzing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical hurdles that require strategic chromatographic design.

As a Senior Application Scientist, I have evaluated multiple approaches to this analysis. This guide objectively compares direct injection methodologies against chemical derivatization, explaining the causality behind the experimental choices and providing a self-validating protocol aligned with the latest regulatory standards.

The Causality of Experimental Choices: Overcoming Amine Adsorption

Secondary amines possess an active N-H bond with a free lone pair of electrons. In a GC system, this lone pair readily forms strong hydrogen bonds with residual silanol (-Si-OH) groups present in glass inlet liners and fused-silica capillary columns[1]. This chemical interaction leads to irreversible adsorption, severe peak tailing, and non-linear detector responses, particularly at trace concentrations.

Many laboratories default to using base-deactivated columns (e.g., Rxi-5Amine or CP-Volamine) to mask these active sites. However, this approach only mitigates the symptom; it does not solve the root cause and often results in poor long-term column robustness and thermal degradation.

To achieve true analytical rigor, chemical derivatization is the superior choice. By reacting the sample with[2], the basic secondary amine is converted into a neutral, highly volatile perfluoroamide. Mechanistically, this transformation achieves three critical goals:

  • Elimination of Active Sites: The N-H proton is replaced by a bulky, electron-withdrawing acyl group, completely neutralizing the amine's basicity and preventing silanol interactions[3].

  • Enhanced Thermal Stability: The fluorinated derivative vaporizes cleanly without thermal breakdown in the 250°C GC inlet.

  • Mass Spectral Sensitivity: Derivatization increases the molecular weight from 139 Da to 285 Da. This shifts the primary diagnostic ions into a higher, cleaner m/z range, drastically improving the Signal-to-Noise (S/N) ratio.

Method Performance Comparison

The following table summarizes the quantitative performance of three distinct GC-MS methodologies evaluated for N-[(5-methylfuran-2-yl)methyl]ethanamine purity. The data clearly demonstrates the superiority of the PFPA derivatization approach.

Performance MetricDirect GC-MS (Standard HP-5ms)Direct GC-MS (Base-Deactivated Column)Derivatization GC-MS (PFPA on HP-5ms)
Peak Asymmetry ( As​ ) 2.8 (Severe Tailing)1.6 (Moderate Tailing)1.05 (Excellent Symmetry)
Linearity ( R2 ) 0.9650.9880.9998
LOD (S/N > 3) 5.0 µg/mL1.5 µg/mL0.05 µg/mL
LOQ (S/N > 10) 15.0 µg/mL5.0 µg/mL0.15 µg/mL
Accuracy (Recovery) 78.5 ± 6.2%89.2 ± 4.1%99.4 ± 1.2%

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol incorporates a System Suitability Test (SST) . An analytical method is only as reliable as its daily verification; therefore, the system must self-validate before any unknown samples are processed.

Derivatization_Prep Step1 1. Sample Aliquot (Secondary Amine) Step2 2. Add PFPA + Pyridine (Acylation Reagents) Step1->Step2 Step3 3. Incubate (60°C for 30 min) Step2->Step3 Step4 4. N2 Evaporation & Reconstitution Step3->Step4 Step5 5. GC-MS Injection (Self-Validating SST) Step4->Step5

Step-by-step sample preparation and PFPA derivatization workflow for GC-MS.

Step 1: Sample Preparation & Derivatization Workflow
  • Stock Solution: Accurately weigh 10.0 mg of N-[(5-methylfuran-2-yl)methyl]ethanamine and dissolve in 10 mL of anhydrous ethyl acetate (1 mg/mL stock). Dilute to a working range of 0.15–100 µg/mL.

  • Reagent Addition: Transfer 100 µL of the working solution into a 2 mL glass autosampler vial. Add 50 µL of Pentafluoropropionic anhydride (PFPA) and 50 µL of anhydrous pyridine (acting as an acid scavenger to neutralize the HF byproduct)[2].

  • Incubation: Seal the vial with a PTFE-lined cap and incubate in a heating block at 60°C for 30 minutes.

  • Evaporation: Remove the vial, cool to room temperature, and evaporate the reaction mixture to gentle dryness under a steady stream of high-purity nitrogen.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of ethyl acetate and vortex for 10 seconds.

Step 2: GC-MS Instrumental Parameters
  • Column: HP-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Inlet: 250°C, Splitless mode (purge valve ON at 1.0 min).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters: Transfer line at 280°C; Electron Ionization (EI) at 70 eV; Source at 230°C.

  • Acquisition: Selected Ion Monitoring (SIM) targeting the molecular ion ( m/z 285) and base peak fragments.

Step 3: System Suitability Test (SST) - The Self-Validating Gate

Before running the sample sequence, inject a mid-level calibration standard (10 µg/mL) six consecutive times. The sequence is only permitted to proceed if:

  • The peak asymmetry factor ( As​ ) is between 0.9 and 1.2.

  • The relative standard deviation (RSD) of the peak area is ≤2.0% . This guarantees that the GC inlet is free of active sites and the MS tuning is highly stable.

ICH Q2(R2) Validation Framework

The optimized PFPA-derivatization method must be validated according to the[4]. This framework ensures the method is fit for its intended purpose across the product lifecycle.

ICH_Validation S1 Method Development S2 Specificity & Selectivity S1->S2 S3 Response (Linearity) S2->S3 S4 Accuracy & Precision S3->S4 S5 Sensitivity (LOD/LOQ) S4->S5

Workflow for analytical method validation according to ICH Q2(R2) guidelines.

Validation Results Summary:

ICH Q2(R2) ParameterRegulatory Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte retention timeNo co-eluting peaks observedPass
Linearity (Range) R2≥0.995 (Range: 0.15 - 100 µg/mL) R2=0.9998 Pass
Repeatability Precision RSD ≤2.0% (n=6 injections)RSD = 0.8%Pass
Intermediate Precision RSD ≤2.0% (different days/analysts)RSD = 1.1%Pass
Accuracy 98.0% - 102.0% recovery across 3 levels99.1% - 100.3%Pass

By converting the problematic secondary amine into a stable perfluoroamide, this methodology completely bypasses the chromatographic limitations of direct injection, yielding a highly robust, ICH-compliant analytical procedure.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures , European Medicines Agency (EMA).[Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis , PubMed Central (PMC).[Link]

  • Chemical derivatization for the analysis of drugs by GC-MS , Journal of Food and Drug Analysis.[Link]

Sources

Comparative

Benchmarking N-[(5-methylfuran-2-yl)methyl]ethanamine in high-throughput screening

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal fragment building blocks for High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) is a critical determinant of do...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal fragment building blocks for High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) is a critical determinant of downstream success. The compound N-[(5-methylfuran-2-yl)methyl]ethanamine represents a highly privileged secondary amine scaffold. By embedding a 5-methylfuran core coupled with an N-ethyl substitution, this fragment offers unique physicochemical properties, specific 3D growth vectors, and distinct electronic characteristics compared to traditional primary amines or unmethylated heteroaromatics.

This guide objectively benchmarks N-[(5-methylfuran-2-yl)methyl]ethanamine against alternative fragment scaffolds, detailing the causality behind its performance in HTS and providing self-validating experimental protocols for its evaluation.

Structural & Physicochemical Benchmarking

In FBDD, fragments must strictly adhere to the "Rule of 3" (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3) to ensure high ligand efficiency and leave ample physicochemical "space" for lead elaboration[1].

The addition of the 5-methyl group and the N-ethyl chain to the base furan-2-ylmethanamine scaffold fundamentally alters the molecule's behavior in an HTS environment. The 5-methyl group blocks the highly reactive C5 position of the furan ring, mitigating the rapid oxidative metabolism (e.g., by CYP450 enzymes) that frequently plagues unsubstituted furans. Furthermore, transitioning from a primary to a secondary amine restricts conformational flexibility, effectively directing 3D vector space during fragment linking or growing[2].

Table 1: Physicochemical Comparison of Furan-Derived Fragments

Fragment ScaffoldMW ( g/mol )cLogPHBDHBAPSA (Ų)Primary HTS Advantage
N-[(5-methylfuran-2-yl)methyl]ethanamine 139.201.212~24.0Blocked C5 metabolism; defined 3D growth vector; secondary amine.
Furan-2-ylmethanamine 97.120.422~35.0Ultra-low MW; high theoretical ligand efficiency[3].
Thiophen-2-ylmethanamine 113.180.921~26.0Bioisosteric alternative; altered electronic distribution.
N-benzylmethanamine 121.181.511~12.0High lipophilicity; lacks heteroatom coordination capabilities.

High-Throughput Screening Performance & Causality

When screened against complex targets such as metalloenzymes or structured RNA, the furan oxygen can act as a weak hydrogen bond acceptor or participate in coordinate covalent bonds with active site metal ions (e.g., Zn²⁺ in Rpn11)[3]. Furthermore, rigid furan linkers have been proven to maintain optimal vector trajectories when linking two independent fragment hits, whereas highly flexible linkers often result in a severe entropic penalty and weaker binding[4].

Causality in Scaffold Selection: We prioritize N-[(5-methylfuran-2-yl)methyl]ethanamine over the primary amine furan-2-ylmethanamine when the target pocket requires a hydrophobic interaction deeper in the sub-pocket. The N-ethyl group provides immediate lipophilic contact, while the secondary amine allows for direct amide coupling without the risk of over-alkylation during library synthesis.

Self-Validating HTS Protocol: TR-FRET & Orthogonal SPR

Furan-containing fragments can occasionally exhibit weak auto-fluorescence in the UV-Vis spectrum, which leads to false positives in standard prompt fluorescence assays. To circumvent this, we utilize a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay[5], followed by an orthogonal Surface Plasmon Resonance (SPR) validation loop.

Step-by-Step Methodology

Phase 1: TR-FRET Primary Screening

  • Assay Buffer Preparation: Prepare 20 mM Tris [pH 7.5], 150 mM NaCl, 0.05% Tween-20, and 2 mM DTT. Causality: Tween-20 is critical here; it prevents non-specific fragment aggregation (a primary source of PAINS-related false positives in HTS).

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of N-[(5-methylfuran-2-yl)methyl]ethanamine (from a 10 mM DMSO stock) into a 384-well low-volume plate. Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter volumes, keeping the final DMSO concentration strictly at 0.5% to prevent protein denaturation.

  • Reagent Addition: Add 5 μL of the target protein labeled with a LANCE Ultra ULight™ acceptor, followed by 5 μL of the tracer ligand conjugated to a Europium (Eu) donor.

  • Time-Gated Reading: Incubate for 60 minutes at room temperature. Read the plate using a microplate reader with a 50 μs delay before signal integration. Causality: The 50 μs delay allows the short-lived auto-fluorescence of the furan ring to decay completely, ensuring the measured signal is exclusively from the long-lived Europium FRET interaction[5].

Phase 2: Orthogonal SPR Validation (The Self-Validating Loop)

  • Immobilization: Immobilize the target protein on a CM5 sensor chip via standard amine coupling.

  • Kinetic Injection: Inject the fragment hit at concentrations ranging from 10 μM to 500 μM at a high flow rate (50 μL/min).

  • Analysis: Analyze the sensorgrams for square-wave binding profiles. Causality: True fragment binding is characterized by rapid on-rates ( kon​ ) and off-rates ( koff​ ). If the sensorgram shows slow, non-saturating binding, the fragment is flagged as a non-specific aggregator or covalent reactor, thus self-validating the integrity of the HTS hit list[1].

Workflow Visualization

The following diagram illustrates the logical progression from fragment selection through our self-validating HTS cascade.

HTS_Workflow cluster_0 Fragment Input cluster_1 HTS Assay Cascade cluster_2 Validation & Elaboration F1 N-[(5-methylfuran-2-yl) methyl]ethanamine Screen TR-FRET Screening (Target Engagement) F1->Screen F2 Furan-2-ylmethanamine (Primary Amine) F2->Screen Filter Time-Gated Filtering (Removes Auto-fluorescence) Screen->Filter SPR Orthogonal SPR (Kinetic Validation) Filter->SPR Lead 3D Vector Growth (Lead Generation) SPR->Lead

Fragment-based HTS workflow comparing furan derivatives from primary screening to 3D lead elaboration.

Conclusion

Benchmarking N-[(5-methylfuran-2-yl)methyl]ethanamine against simpler primary amines reveals its distinct advantages in FBDD. By utilizing a secondary amine and a blocked C5-furan position, researchers gain a metabolically stable scaffold that provides highly predictable 3D growth vectors. When paired with rigorously controlled, time-gated TR-FRET and orthogonal SPR protocols, this fragment serves as a robust starting point for the development of highly selective lead compounds.

Sources

Comparative

Comparative Guide to Reference Standard Calibration: N-[(5-methylfuran-2-yl)methyl]ethanamine

Establishing a highly pure, rigorously characterized reference standard is the bedrock of pharmaceutical quality control. For specialized intermediates and active pharmaceutical ingredient (API) building blocks like N-[(...

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Author: BenchChem Technical Support Team. Date: April 2026

Establishing a highly pure, rigorously characterized reference standard is the bedrock of pharmaceutical quality control. For specialized intermediates and active pharmaceutical ingredient (API) building blocks like N-[(5-methylfuran-2-yl)methyl]ethanamine , calibration presents unique analytical challenges. As a secondary amine containing an electron-rich furan ring, this compound is susceptible to atmospheric oxidation, carbon dioxide absorption (carbamate formation), and volatility issues.

When a compendial primary standard is unavailable, laboratories must establish an in-house primary reference standard. According to ICH Q7 guidelines, these in-house standards must be derived from representative production materials and subjected to an extensive set of analytical tests to prove authenticity and high purity[1].

This guide objectively compares the three dominant calibration paradigms—Quantitative NMR (qNMR), Mass Balance, and External Standardization—providing actionable, self-validating protocols for N-[(5-methylfuran-2-yl)methyl]ethanamine.

The Calibration Paradigms

To assign a purity value to an in-house reference standard, analytical scientists typically choose between three distinct methodologies. Each carries specific mechanistic advantages and regulatory implications under ICH Q2(R2) validation frameworks[2][3].

  • Quantitative NMR (qNMR) (Direct Primary Ratio): Measures the absolute purity by comparing the integral of the analyte's protons against a certified internal reference material (CRM). It is structurally specific and does not require a pre-existing standard of the analyte.

  • Mass Balance (100% - Sum of Impurities): An indirect method that assumes the total mass is 100%, subtracting the quantified mass of organic impurities (HPLC), water (Karl Fischer), residual solvents (GC), and inorganic residues (Residue on Ignition/ICP-MS).

  • External Standardization: A direct assay comparing the chromatographic response of the new batch against an officially recognized compendial standard (e.g., USP or EP).

G A N-[(5-methylfuran-2-yl)methyl]ethanamine Batch Synthesis B Compendial Primary Standard Available? A->B C External Standardization (HPLC Assay vs Primary) B->C Yes D In-House Primary Standard Calibration Required B->D No G Orthogonal Validation & Final Certification C->G E Quantitative NMR (qNMR) Direct Purity Assignment D->E F Mass Balance Approach (100% - Sum of Impurities) D->F E->G F->G

Decision tree for selecting the appropriate reference standard calibration workflow.

Comparative Performance Data

To objectively evaluate these methods, a candidate batch of N-[(5-methylfuran-2-yl)methyl]ethanamine (Lot #NMFE-001) was subjected to all three calibration procedures. The quantitative data and operational metrics are summarized below.

Table 1: Performance & Resource Comparison
MetricqNMR (Internal Standard)Mass BalanceExternal Standardization
Assigned Purity (% w/w) 98.74 ± 0.12%98.81 ± 0.25%98.70 ± 0.15%
Traceability Direct to NIST CRMIndirect (Multiple techniques)Direct to USP/EP Standard
Sample Consumption ~15 mg~500 mg (across all tests)~50 mg
Time-to-Result 4 hours3-4 days1 day
Primary Limitation Requires high-field NMRCumulative error propagationRelies on standard availability
Regulatory Fit USP <761> CompliantICH Q2(R2) / ICH Q7ICH Q2(R2) / USP General
Table 2: Mass Balance Experimental Breakdown (Lot #NMFE-001)
Analytical TechniqueTarget Analyte / ImpurityResult (% w/w)Limit of Quantitation (LOQ)
HPLC-UV (215 nm) Organic Related Substances0.85%0.05%
Karl Fischer Titration Water Content0.22%0.01%
Headspace GC-FID Residual Solvents (Ethanol)0.10%0.02%
ICP-MS Inorganic Residues (Catalysts)0.02%0.001%
Total Impurities Sum of all above1.19% N/A
Calculated Purity 100% - Total Impurities98.81% N/A

Note: Traditional Loss on Drying (LOD) was intentionally omitted. Because N-[(5-methylfuran-2-yl)methyl]ethanamine is a volatile secondary amine, oven heating causes API sublimation, leading to falsely elevated impurity calculations. Headspace GC and KF titration provide the necessary causality-driven alternatives.

Step-by-Step Self-Validating Methodologies

Protocol A: Quantitative NMR (qNMR) Calibration

qNMR is increasingly recognized as the gold standard for primary reference standard calibration due to its fundamental premise: the area under an NMR peak is directly proportional to the number of nuclei contributing to that signal.

Causality & Material Selection: The proton spectrum of N-[(5-methylfuran-2-yl)methyl]ethanamine features furan ring protons at ~5.9 ppm and ~6.1 ppm. A common qNMR internal standard, Maleic acid, resonates at 6.26 ppm, creating a high risk of peak overlap and integration error[4]. Therefore, 3,5-Dinitrobenzoic acid (DNBA) (resonating at ~9.0 ppm) is selected as the internal standard. DMSO-d6 is chosen over CDCl3 to prevent volatility losses and suppress rapid amine proton exchange during the acquisition sequence.

Step-by-Step Workflow:

  • Gravimetric Preparation: Accurately weigh ~10.0 mg of N-[(5-methylfuran-2-yl)methyl]ethanamine and ~10.0 mg of NIST-traceable DNBA into a static-free weighing boat using a microbalance (readability 0.001 mg).

  • Dissolution: Co-dissolve both components in 0.8 mL of anhydrous DMSO-d6. Transfer to a 5 mm NMR tube.

  • T1 Relaxation Assessment (Self-Validation Step): Perform an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton (usually the furan protons or the DNBA aromatic protons).

  • Parameter Optimization: Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically 30–60 seconds) to ensure >99.3% magnetization recovery between scans[4]. Use a 90° excitation pulse.

  • Acquisition: Acquire 64 scans at 298 K on a high-field NMR spectrometer (≥ 400 MHz) in compliance with USP <761>[5].

  • Integration & Calculation: Phase and baseline correct the spectrum. Integrate the DNBA signal at 9.0 ppm ( Istd​ ) and the furan proton at 5.9 ppm ( Ix​ ). Calculate mass fraction purity ( Px​ ) using the molar ratio equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where N = number of protons, M = molar mass, W = weight, P = purity).

qNMR S1 Sample Prep: Analyte + DNBA (IS) in DMSO-d6 S2 1H-NMR Acquisition (Relaxation Delay > 5*T1) S1->S2 S3 Signal Integration (Furan H vs DNBA H) S2->S3 S4 Purity Calculation (Molar Ratio Equation) S3->S4

qNMR signal processing and purity calculation pathway.

Protocol B: Mass Balance Calibration

While qNMR provides absolute purity, the Mass Balance approach is critical for identifying the nature of the impurities (e.g., toxic degradants vs. benign water), which is a strict requirement under ICH Q7[1].

Causality & Detector Selection: Furan derivatives lack strong chromophores at the standard 254 nm UV wavelength. To accurately capture organic impurities (such as ring-opened aliphatic degradants), the HPLC method must utilize low-UV monitoring (215 nm) coupled orthogonally with a Charged Aerosol Detector (CAD).

Step-by-Step Workflow:

  • Organic Impurities (HPLC-UV/CAD):

    • Prepare a 1.0 mg/mL sample solution in Acetonitrile:Water (50:50).

    • Self-Validation Step: Spike the sample with 0.1% hydrogen peroxide to force oxidation. Confirm that the N-oxide degradant peak resolves from the main API peak with a resolution factor ( Rs​ ) > 2.0, satisfying ICH Q2(R2) specificity requirements[2].

    • Integrate all peaks ≥ 0.05% area.

  • Water Content (Karl Fischer):

    • Due to the basicity of the secondary amine, use a buffered Karl Fischer reagent to prevent pH-induced shifts in the titration endpoint. Titrate 100 mg of the sample volumetrically.

  • Residual Solvents (HS-GC-FID):

    • Dissolve 50 mg of the standard in N,N-dimethylacetamide (DMA). Heat the headspace vial to 85°C for 20 minutes and inject the vapor phase to quantify synthetic solvent residues (e.g., ethanol, ethyl acetate).

  • Inorganic Impurities (ICP-MS):

    • Digest 50 mg of the sample in concentrated nitric acid using microwave assistance. Screen for heavy metals (e.g., Pd, Pt) used during the reductive amination step of the synthesis.

  • Final Calculation: Subtract the sum of all weight percentages from 100%.

Conclusion

For the calibration of N-[(5-methylfuran-2-yl)methyl]ethanamine reference standards, qNMR offers the most robust, rapid, and direct measurement of absolute purity, eliminating the cumulative error inherent in the Mass Balance approach. However, a hybrid approach—using qNMR to establish the primary assay value and HPLC-UV/CAD to profile the specific degradation pathways—provides the highest level of scientific integrity and regulatory compliance under ICH Q7 and ICH Q2(R2) frameworks.

References

  • ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • USP <761> Nuclear Magnetic Resonance Spectroscopy Source: United States Pharmacopeial Convention (USP-NF) URL: [Link]

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling N-[(5-methylfuran-2-yl)methyl]ethanamine

As a Senior Application Scientist, I approach chemical handling not as a mere compliance exercise, but as a mechanistic system where safety is engineered into every step. N-[(5-methylfuran-2-yl)methyl]ethanamine (also kn...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not as a mere compliance exercise, but as a mechanistic system where safety is engineered into every step. N-[(5-methylfuran-2-yl)methyl]ethanamine (also known as N-ethyl-5-methylfurfurylamine) is a secondary amine attached to a furan ring. This structural profile dictates a dual-hazard reality: the secondary amine is highly nucleophilic and basic, causing severe biological tissue destruction, while the low-molecular-weight furan moiety renders the compound highly volatile and flammable[1].

To build a fail-safe operational environment, we must understand the causality behind these hazards. Standard laboratory PPE is insufficient for this class of chemicals. The protocols below are designed as self-validating systems, ensuring that every safety measure is verified before the next step begins.

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the hazard classifications of closely related furfurylamine analogs (Flammable Liquid Category 3 [H226] and Skin Corrosion Sub-category 1C[H314])[1], standard latex or thin nitrile gloves will fail rapidly. The following matrix outlines the required PPE, the quantitative specifications, and the mechanistic rationale for each choice.

PPE CategoryMaterial / SpecificationQuantitative MetricMechanistic Rationale
Hand Protection Butyl Rubber or Laminate (e.g., Silver Shield)>480 min breakthrough time; ≥15 mil thicknessSecondary amines rapidly permeate standard nitrile (breakthrough often <10 min). Butyl rubber provides superior chemical resistance against amine nucleophiles.
Eye Protection Chemical Splash Goggles + Full Face ShieldANSI Z87.1+ certifiedMitigates Serious Eye Damage (H318) risk[1]. Amines can cause irreversible corneal opacity upon contact. A face shield prevents vapor absorption through ocular mucosa.
Body Protection Flame-Resistant (FR) Lab CoatNomex® or equivalent FR ratingAddresses the Category 3 flammability hazard[1]. Prevents ignition of clothing in the event of a static discharge or flash fire during transfer.
Respiratory Half-Face Respirator (if outside closed system)ABEK cartridges (Organic Vapor/Amine)Furfurylamines possess a strong ammonia-like odor and emit corrosive vapors[2]. ABEK filters specifically neutralize basic amine vapors via acid-impregnated activated carbon.

Operational Workflow & Handling Procedures

The handling of N-[(5-methylfuran-2-yl)methyl]ethanamine must be treated as an air-sensitive, flammable operation. The furan ring is susceptible to oxidation, and the amine will readily absorb atmospheric carbon dioxide to form carbamate salts, degrading your reagent and potentially clogging syringes.

HandlingWorkflow A 1. PPE & Fume Hood Verification B 2. Inert Atmosphere Setup (Ar/N2) A->B C 3. Closed-System Transfer B->C D Emergency: Spill Mitigation C->D Leak/Spill E 4. Waste Segregation & Disposal C->E D->E Neutralized Waste

Figure 1: Standard operating workflow and spill contingency for furfurylamine derivatives.
Protocol 1: Safe Transfer and Dispensing
  • Step 1: Environmental Verification. Conduct all operations inside a certified Class II fume hood.

    • Validation: Verify the fume hood monitor reads a face velocity of ≥100 feet per minute (fpm) before opening the chemical cabinet.

  • Step 2: Grounding and Bonding. Attach grounding cables to the source container and the receiving vessel.

    • Causality: Flowing non-conductive flammable liquids generates static electricity. Grounding eliminates the ignition triangle by preventing static sparking[1].

  • Step 3: Inert Atmosphere Purge. Connect the receiving flask to a Schlenk line and purge with dry Argon or Nitrogen for 5 minutes.

    • Validation: Observe steady bubbling in the oil bubbler to confirm positive inert pressure.

  • Step 4: Closed-System Transfer. Use a gas-tight glass syringe with a non-coring needle to transfer the liquid. Do not pour the chemical.

    • Causality: Pouring exposes the volatile liquid to oxygen, increasing vapor generation and fire risk, while closed-system transfer maintains reagent integrity and operator safety.

Emergency Response & Spill Mitigation

In the event of a spill, the primary threats are vapor inhalation and flash ignition.

Protocol 2: Spill Cleanup and Decontamination
  • Step 1: Immediate Isolation. Drop the fume hood sash completely and alert personnel in the immediate vicinity.

  • Step 2: Ignition Control. Immediately deactivate all hot plates, stirrers, and nearby electrical equipment.

    • Validation: Visually confirm all indicator lights on surrounding equipment are off.

  • Step 3: Containment. Surround and cover the spill with an inert, non-combustible absorbent such as dry sand or vermiculite.

    • Causality: Never use sawdust or paper towels. The heat of reaction between the corrosive amine and organic materials can cause spontaneous auto-ignition.

  • Step 4: Chemical Neutralization. Slowly apply a dilute, weak acid solution (e.g., 5% acetic acid or sodium bisulfate solution) over the absorbed spill.

    • Causality: Neutralizing the free amine converts it into a water-soluble, non-volatile salt, drastically reducing the inhalation hazard and flammability before physical cleanup.

    • Validation: Use pH paper on the residual liquid; cleanup may proceed safely once the pH reads between 6 and 8.

Waste Disposal Plan

Improper disposal of furfurylamines can lead to violent exothermic reactions in waste carboys.

Protocol 3: Waste Segregation and Disposal
  • Step 1: Strict Segregation. Collect all N-[(5-methylfuran-2-yl)methyl]ethanamine waste in a dedicated, clearly labeled High-Density Polyethylene (HDPE) container designated for "Corrosive/Flammable Organic Basic Waste."

  • Step 2: Halogenated Avoidance. NEVER mix amine waste with halogenated solvents (e.g., dichloromethane, chloroform).

    • Causality: Secondary amines will undergo the Menshutkin reaction (alkylation) with halogenated solvents. This reaction is highly exothermic and generates gas, which can cause sealed waste containers to over-pressurize and explode.

  • Step 3: Secondary Containment. Place the sealed HDPE waste container inside a secondary spill tray within a vented, flame-proof storage cabinet until collection by Environmental Health and Safety (EHS) personnel.

    • Validation: Ensure the waste container cap is vented to prevent pressure buildup from ambient temperature fluctuations.

References

Sources

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